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Core Science & Biosynthesis

Foundational

Mechanism of action of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol in fungal inhibition

An In-Depth Technical Guide to the Fungal Inhibition Mechanism of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol Prepared by: Gemini, Senior Application Scientist Executive Summary This document provides a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Fungal Inhibition Mechanism of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical overview of the putative mechanism of action for the novel antifungal candidate, 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol. Based on its chemical structure, which features a characteristic 1,2,4-triazole moiety, the compound is classified as a triazole antifungal agent. Its primary mode of action is the highly specific inhibition of a crucial enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51 or Erg11). This inhibition leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the concurrent accumulation of toxic methylated sterol precursors. The ultimate result is a disruption of membrane integrity and function, leading to the cessation of fungal growth (fungistatic effect) and, in some cases, cell death. This guide details the biochemical basis of this mechanism and provides robust, field-proven experimental protocols for its validation.

Introduction: The Triazole Class and the Challenge of Fungal Pathogens

Fungal infections represent a significant and growing threat to public health, particularly in immunocompromised populations. The development of effective and specific antifungal agents is a critical endeavor in pharmaceutical research. The triazole class of antifungals has been a cornerstone of antimycotic therapy for decades, valued for its broad spectrum of activity and favorable safety profile compared to older agents.[1]

The compound 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol is a novel molecule designed within the chemical framework of triazole antifungals.[2][3] While specific literature on this exact derivative is nascent, its structural components strongly predict its mechanism. This guide, therefore, elucidates this mechanism by drawing from the well-established principles of the triazole class, providing researchers and drug developers with the foundational knowledge and experimental framework to evaluate this and similar candidate compounds.

The Fungal Cell Membrane: The Primary Battleground

The fungal cell membrane is a multi-functional structure vital for the organism's survival. It acts as a selective barrier, facilitates nutrient transport, and maintains cellular homeostasis. A key differentiating feature between fungal and mammalian cells is the principal sterol component of their membranes. While mammalian cells utilize cholesterol, fungi rely on ergosterol .[4][5]

Ergosterol is critical for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins.[6][7] Its unique presence in fungi makes it an ideal target for antifungal therapy, as drugs can be designed to selectively interfere with its synthesis or function, minimizing off-target effects on the human host.[4][5] The ergosterol biosynthesis pathway is, therefore, a validated and highly valuable target for drug discovery.

The Core Mechanism: Inhibition of Ergosterol Biosynthesis

The antifungal activity of the triazole class is rooted in its ability to disrupt the intricate enzymatic pathway responsible for producing ergosterol.[8][9] This disruption is not a generalized metabolic interference but a highly specific, targeted attack on a single enzyme.

The Target Enzyme: Lanosterol 14α-Demethylase (CYP51)

The key enzyme inhibited by triazole antifungals is Lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[10][11] This enzyme catalyzes a critical demethylation step in the conversion of lanosterol to ergosterol.[12][13] The nitrogen atom (N4) of the triazole ring in compounds like 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol binds with high affinity to the heme iron atom in the active site of CYP51, acting as a noncompetitive inhibitor.[12][14] This binding event effectively blocks the enzyme's normal function.

Biochemical Consequences of CYP51 Inhibition

The inhibition of CYP51 initiates a cascade of detrimental events for the fungal cell:

  • Depletion of Ergosterol: The most immediate consequence is the cessation of ergosterol production. The lack of mature ergosterol compromises the structural and functional integrity of the cell membrane.[8][15]

  • Accumulation of Toxic Precursors: The enzymatic block leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[11][16] These aberrant sterols are incorporated into the fungal membrane, where they disrupt its normal organization, increase permeability, and interfere with the activity of essential membrane-bound enzymes.[14] This accumulation is a major contributor to the fungistatic, and in some cases fungicidal, effect of triazoles.

The dual impact of ergosterol depletion and toxic sterol accumulation creates an untenable cellular environment, ultimately inhibiting fungal growth and proliferation.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_consequences Biochemical Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyllanosterol 14-demethyllanosterol Lanosterol->14-demethyllanosterol Catalyzed by CYP51 ... ... 14-demethyllanosterol->... Ergosterol Ergosterol ...->Ergosterol Compound 2-Amino-2-methyl-4- (1H-1,2,4-triazol-1-yl)butan-1-ol CYP51 Lanosterol 14α-demethylase (CYP51/Erg11) Compound->CYP51 Inhibits Ergosterol_Depletion Ergosterol Depletion CYP51->Ergosterol_Depletion Blocked Toxic_Sterols Toxic 14α-methyl Sterol Accumulation CYP51->Toxic_Sterols Causes Membrane_Disruption Disrupted Membrane Integrity & Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption

Figure 1: The Ergosterol Biosynthesis Pathway and the point of inhibition by the triazole compound.

Experimental Validation of the Mechanism of Action

A robust understanding of a compound's mechanism requires a two-pronged experimental approach. First, we quantify its biological potency. Second, we confirm its effect on the specific biochemical target. This dual validation creates a self-verifying system, linking the macroscopic observation (fungal inhibition) to the microscopic mechanism (enzyme inhibition).

Phase 1: Determining Antifungal Potency (In Vitro Susceptibility Testing)

The first step is to determine the compound's Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard for this assessment.[17][18][19][20]

Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27/M38)

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Potato Dextrose Agar) for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually or spectrophotometrically determine the lowest concentration of the compound that causes a significant reduction (typically ≥50% for fungistatic agents like triazoles) in fungal growth compared to the drug-free growth control. This concentration is the MIC.

Data Presentation: Hypothetical MIC Values

Fungal SpeciesCompound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans1.02.0
Candida glabrata4.016.0
Cryptococcus neoformans0.54.0
Aspergillus fumigatus2.0>64.0

Causality Insight: An MIC value demonstrates that the compound is effective. The next phase is to determine how it is effective. The potency observed in this assay provides the necessary concentration range (sub-MIC levels) for the subsequent mechanistic studies.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare serial dilutions of compound in 96-well plate C Inoculate plate wells with fungal suspension A->C B Prepare fungal inoculum (0.5 McFarland) and dilute in RPMI-1640 B->C D Incubate at 35°C for 24-48 hours C->D E Read plate visually or spectrophotometrically D->E F Determine MIC: Lowest concentration with ≥50% growth inhibition E->F cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Interpretation A Culture fungus with sub-MIC of compound B Harvest cells and perform saponification (alcoholic KOH) A->B C Extract sterols with organic solvent (n-heptane) B->C D Dry extract and derivatize with silylating agent (BSTFA) C->D E Inject into GC-MS D->E F Separate & Identify Sterols (Ergosterol, Lanosterol) E->F G Compare sterol profiles of treated vs. control F->G

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Exploratory

Investigational Framework for the In Vitro Pharmacological Profiling of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol

An In-Depth Technical Guide Abstract The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] This guide outlines a comprehensive investigational framework for characterizing the in vitro pharmacological properties of the novel compound, 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol. While specific pharmacological data for this exact molecule are not yet prevalent in public literature, its structural motifs—a substituted butanol chain linked to a 1,2,4-triazole ring—strongly suggest a high probability of antifungal activity, a hallmark of this chemical class.[3][4] The primary mechanism for established azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1] This document provides a logical, stepwise guide for researchers and drug development professionals to systematically elucidate the compound's biological activity, mechanism of action, and preliminary safety profile. The protocols described herein are designed to be self-validating, incorporating industry-standard controls and providing a clear rationale for each experimental choice.

Rationale and Strategic Overview

The structural features of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol, specifically the tertiary alcohol and the nitrogen-containing triazole ring, are characteristic of azole antifungal agents.[1][3] This framework is therefore predicated on the primary hypothesis that the compound's principal pharmacological activity will be antifungal. The experimental workflow is designed to test this hypothesis rigorously, starting with broad screening and progressively moving towards more specific mechanistic and safety-related assays.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Selectivity & Safety Profile A Compound Synthesis & QC B Antifungal Susceptibility Testing (MIC Panel) A->B C Determination of MIC50 & MIC90 B->C D Target Hypothesis: CYP51 Inhibition C->D If potent activity confirmed E CYP51 Enzyme Inhibition Assay (IC50) D->E F Ergosterol Biosynthesis Quantification E->F G Mammalian Cell Cytotoxicity Assay (e.g., MTT) F->G Proceed if MoA is validated H Selectivity Index Calculation (SI) G->H I Candidate Prioritization for In Vivo Studies H->I Guide Go/No-Go Decision

Figure 1: A logical workflow for the in vitro pharmacological characterization of a novel triazole compound.

Phase 1: Primary Antifungal Activity Screening

The initial step is to ascertain if the compound possesses antifungal properties and to quantify its potency and spectrum of activity. The standard method for this is determining the Minimum Inhibitory Concentration (MIC).[4][5]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a panel of pathogenic fungi.

Materials:

  • Test Compound: 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol, dissolved in Dimethyl Sulfoxide (DMSO).

  • Fungal Strains: A representative panel including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus. Include both wild-type and known azole-resistant strains to assess the potential for overcoming resistance.[3][4]

  • Culture Media: RPMI-1640 medium buffered with MOPS.

  • 96-well microtiter plates.

  • Positive Control: Fluconazole or Voriconazole.

  • Negative Control: DMSO vehicle.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow fungal strains on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 to achieve the final desired inoculum concentration.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in the 96-well plate using RPMI-1640 medium. The final concentration range should be wide enough to capture the MIC, for instance, from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation: Add the prepared fungal inoculum to each well, including positive and negative control wells. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure optical density.

Data Presentation and Interpretation

The results should be tabulated to compare the potency of the test compound against various fungal strains and the control drug.

Fungal StrainTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans SC5314Data≤0.125 - 1.0
Candida glabrata 537Data4.0 - 16.0
Cryptococcus neoformans 22-21Data1.0 - 4.0
Aspergillus fumigatusData>64.0
Fluconazole-Resistant C. albicansData>64.0

Reference MIC values for Fluconazole are illustrative.

Causality Insight: A broad spectrum of activity, especially against strains like C. glabrata and azole-resistant isolates, would indicate a high-value candidate.[3] Potency in the low µg/mL range (e.g., ≤1.0 µg/mL) is considered promising.[3]

Phase 2: Elucidation of Mechanism of Action (MoA)

Assuming the compound shows antifungal activity, the next logical step is to investigate if it operates via the classical azole mechanism: inhibition of lanosterol 14α-demethylase (CYP51).

Experimental Protocol: Fungal CYP51 Inhibition Assay

Objective: To quantify the direct inhibitory effect of the test compound on the activity of fungal CYP51 enzyme.

Materials:

  • Recombinant fungal CYP51 (e.g., from Saccharomyces cerevisiae or Candida albicans).

  • CYP reductase.

  • Lanosterol (substrate).

  • NADPH.

  • Test compound and a known CYP51 inhibitor (e.g., Ketoconazole) as a positive control.

Step-by-Step Methodology:

  • Assay Setup: In a reaction buffer, combine the recombinant CYP51, CYP reductase, and a lipid mixture.

  • Inhibitor Addition: Add varying concentrations of the test compound or control inhibitor to the reaction mixture and pre-incubate.

  • Reaction Initiation: Start the enzymatic reaction by adding lanosterol and NADPH.

  • Reaction Quenching & Product Extraction: After a set incubation period, stop the reaction and extract the sterols using an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the sterol composition using HPLC or GC-MS to measure the depletion of lanosterol and the formation of the demethylated product.

  • IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

Trustworthiness: This direct enzymatic assay provides definitive evidence of target engagement. Comparing the IC50 value to the whole-cell MIC values can offer insights into cell permeability and efflux susceptibility.

G A Recombinant CYP51 Enzyme D Enzymatic Reaction A->D B Test Compound (Varying Concentrations) B->D C Substrate (Lanosterol, NADPH) C->D E Product Quantification (HPLC / GC-MS) D->E Measure substrate vs. product ratio F IC50 Determination E->F

Figure 2: Workflow for determining the IC50 of the test compound against the CYP51 enzyme.

Phase 3: In Vitro Selectivity and Safety Assessment

A crucial aspect of drug development is ensuring that a compound is selective for its microbial target over host cells. This is assessed by measuring its cytotoxicity against mammalian cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the metabolic activity of mammalian cells after exposure to the test compound, serving as a measure of cell viability.[5]

Materials:

  • Mammalian Cell Lines: A standard panel such as HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) to assess potential organ-specific toxicity.

  • Culture Medium: DMEM or MEM supplemented with Fetal Bovine Serum (FBS).

  • Test Compound and a cytotoxic positive control (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization Agent: DMSO or isopropanol with HCl.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[5]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Data Interpretation: The Selectivity Index

The Selectivity Index (SI) is a critical parameter that compares the cytotoxicity of the compound to its desired pharmacological activity.

SI = CC50 (e.g., HepG2) / MIC (e.g., C. albicans)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the fungal pathogen than to host cells. An SI > 10 is often considered a good starting point for a promising hit compound.

ParameterValueUnit
CC50 (HepG2)Dataµg/mL
MIC (C. albicans)Dataµg/mL
Selectivity Index (SI) Calculated Unitless

Conclusion and Future Directions

This in-depth technical guide provides a robust, hypothesis-driven framework for the initial in vitro pharmacological characterization of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol. By systematically evaluating its antifungal potency, elucidating its mechanism of action, and assessing its preliminary safety profile, researchers can make a well-informed, data-driven decision on its potential as a developmental candidate. Positive outcomes from this workflow—namely potent, broad-spectrum antifungal activity, confirmed on-target CYP51 inhibition, and a favorable selectivity index—would provide a strong rationale for advancing the compound into more complex studies, including in vivo efficacy models and further ADME-Tox profiling.

References

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Scientific Reports.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI.
  • A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazole Compounds. BenchChem.
  • Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo.
  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][3][4][6]triazole-6(5H)-ones as Possible Anticancer Agents. National Center for Biotechnology Information.

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica.
  • An insight on medicinal attributes of 1,2,4-triazoles.
  • Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI.
  • In silico study of properties in the series of 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)- 1,2,4-triazole halides.
  • Divergent Synthesis of Substituted Amino-1,2,4-triazole Deriv

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Foundational

Preliminary Toxicity Profile of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol in Preclinical Models

Executive Summary The compound 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (hereafter referred to as AMTB ) represents a novel structural class currently under investigation as a targeted metalloenzyme inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (hereafter referred to as AMTB ) represents a novel structural class currently under investigation as a targeted metalloenzyme inhibitor. The molecule is defined by two distinct pharmacophoric regions: a hydrophobic 1H-1,2,4-triazole ring designed for potent target binding (e.g., CYP51 inhibition), and a hydrophilic 2-amino-2-methylbutan-1-ol aliphatic chain engineered to enhance aqueous solubility and bioavailability.

However, this specific structural combination introduces a complex, dual-axis toxicological liability. As a Senior Application Scientist overseeing its preclinical transition, it is critical to recognize that AMTB behaves as a Cationic Amphiphilic Drug (CAD) [1]. Consequently, its preclinical safety profile is dominated by two distinct mechanisms: triazole-mediated hepatotoxicity via cytochrome P450 (CYP) disruption[2], and amino-alcohol-driven Drug-Induced Phospholipidosis (DIPL)[3]. This whitepaper details the causality, self-validating experimental protocols, and preliminary data defining AMTB’s toxicity profile.

Physicochemical Rationale & Toxicokinetics

To understand AMTB's toxicity, we must analyze the causality driven by its physicochemical properties:

  • Triazole-Mediated CYP Disruption: The unhindered nitrogen atoms of the 1,2,4-triazole ring coordinate directly with the heme iron of host CYP450 enzymes. While this is the intended mechanism for inhibiting pathogenic targets, it inevitably leads to off-target inhibition of human hepatic CYPs (particularly CYP3A4 and CYP2C9). Furthermore, triazoles are known to trigger hepatotoxicity via the activation of nuclear receptors, specifically the constitutive androstane receptor (CAR) and pregnane X receptor (PXR)[2].

  • Lysosomal Ion Trapping: The 2-amino-2-methylbutan-1-ol moiety contains a basic primary amine. At physiological pH (7.4), the molecule exists in an equilibrium that allows the uncharged, lipophilic free-base to freely diffuse across cellular membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), the amine becomes fully protonated. This cationic state renders the molecule membrane-impermeable, trapping it within the lysosome. The trapped CAD binds to endogenous phospholipids, inhibiting acid sphingomyelinase and phospholipase activity, ultimately leading to DIPL[4].

ToxicityMechanisms Compound AMTB (Investigational Compound) Triazole 1H-1,2,4-Triazole Ring (Hydrophobic) Compound->Triazole AminoAlcohol Amino-Alcohol Chain (Hydrophilic/Cationic) Compound->AminoAlcohol CYP_Inhib Hepatic CYP450 Inhibition / Induction Triazole->CYP_Inhib Heme Coordination Lysosome Lysosomal Ion Trapping (pH 4.5) AminoAlcohol->Lysosome Protonation Hepatotoxicity Hepatotoxicity & Metabolic Disruption CYP_Inhib->Hepatotoxicity CAR/PXR Activation Phospholipidosis Drug-Induced Phospholipidosis (Lamellar Bodies) Lysosome->Phospholipidosis Phospholipase Inhibition

Dual-axis toxicity mechanism of AMTB detailing CYP-mediated hepatotoxicity and lysosomal trapping.

In Vitro Toxicity Profiling

High-Throughput Cytochrome P450 Inhibition Assay

Because triazoles frequently cause drug-drug interactions (DDIs) and secondary hepatotoxicity, profiling AMTB against major CYP isoforms is mandatory[5].

Self-Validating Protocol:

  • Preparation: Seed pooled Human Liver Microsomes (HLMs) at 0.1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: HLMs are utilized because they preserve the native lipid bilayer environment required for accurate CYP conformation and activity.

  • Compound Addition: Spike AMTB across a 10-point concentration gradient (0.01 µM to 100 µM).

  • Probe Substrate Introduction: Add isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) at their respective Km​ values.

  • Initiation: Trigger the reaction by adding an NADPH regenerating system. Incubate at 37°C for 15 minutes.

  • Quenching & Internal Standards: Terminate the reaction using ice-cold acetonitrile spiked with stable-isotope labeled (SIL) internal standards. Validation: The SIL standards inherently correct for matrix effects and ionization suppression during mass spectrometry, ensuring the readout is exclusively dependent on enzymatic inhibition.

  • Quantification: Analyze metabolite formation via LC-MS/MS to calculate IC50​ values.

Table 1: Preliminary CYP Inhibition Profile of AMTB

CYP IsoformProbe SubstrateAMTB IC50​ (µM)Clinical Risk Assessment
CYP3A4 Midazolam1.2 ± 0.3High Risk (Strong competitive inhibition)
CYP2C9 Diclofenac4.5 ± 0.6Moderate Risk
CYP2D6 Dextromethorphan> 50.0Low Risk (No significant binding)
CYP1A2 Phenacetin38.4 ± 2.1Low Risk
High-Content Screening (HCS) for Phospholipidosis

Given the amino-alcohol CAD structure, AMTB was evaluated for its potential to induce DIPL, a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids[6].

Self-Validating Protocol:

  • Cell Culture: Seed HepG2 (human hepatocellular carcinoma) cells in 384-well plates and culture for 48 hours.

  • Co-Incubation: Treat cells with AMTB (1 µM to 50 µM) concurrently with NBD-PE (a fluorescent phospholipid analog) for 24 hours. Causality: NBD-PE mimics endogenous lipids; its accumulation provides a direct, functional phenotypic readout of lysosomal phospholipase inhibition.

  • Counter-Staining: Wash cells and stain with Hoechst 33342 (nuclear marker) and CellTox Green (cytotoxicity marker).

  • Imaging & Analysis: Capture images using automated confocal microscopy. Validation: By multiplexing the lipid accumulation readout with a cytotoxicity marker, the assay self-validates that the observed DIPL is a specific lysosomal trapping event, rather than an artifact of generalized cell death.

Results: AMTB induced significant, dose-dependent NBD-PE accumulation starting at 10 µM, confirming its status as a highly phospholipogenic compound.

In Vivo Preclinical Toxicity (14-Day Rodent Model)

To bridge the in vitro mechanisms to systemic outcomes, a 14-day repeated dose study was conducted. DIPL can affect any organ, but the liver and lungs are primary targets due to high blood flow and macrophage density[4].

Self-Validating Protocol:

  • Dosing Paradigm: Randomize male and female Sprague-Dawley rats into four cohorts (Vehicle, 10, 30, and 100 mg/kg/day). Administer AMTB via oral gavage for 14 consecutive days.

  • Toxicokinetic (TK) Satellite: Include a satellite group for serial blood draws on Days 1 and 14. Validation: TK monitoring validates the study by directly correlating systemic exposure ( Cmax​ and AUC ) with histopathological lesions, satisfying regulatory dose-exposure-response requirements.

  • Clinical Chemistry: On Day 15, analyze serum for AST, ALT, ALP, and total bilirubin to assess triazole-induced hepatotoxicity[5].

  • Histopathology & TEM: Harvest liver and lung tissues. Process half for standard H&E staining and half for Transmission Electron Microscopy (TEM). Causality: Standard light microscopy only reveals non-specific cellular vacuolation. TEM is strictly required because the definitive morphologic hallmark of DIPL is the presence of concentric, membrane-bound "lamellar bodies" within lysosomes[1].

Table 2: 14-Day In Vivo Toxicity Summary (Sprague-Dawley Rats)

Dose GroupLiver Weight ChangeSerum Chemistry (ALT/AST)TEM Findings (Liver/Lung)
Vehicle BaselineNormalNormal lysosomal architecture
10 mg/kg + 8%NormalRare, isolated lamellar bodies
30 mg/kg + 22%1.5x Upper Limit of NormalModerate lamellar body accumulation
100 mg/kg + 45% (Hypertrophy)3.2x Upper Limit of NormalMassive DIPL; widespread lamellar bodies

Conclusion & IND-Enabling Strategy

The preliminary toxicity profile of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (AMTB) confirms the dual-axis hypothesis. The triazole moiety drives significant CYP3A4 inhibition ( IC50​ = 1.2 µM) and dose-dependent hepatocellular hypertrophy, consistent with CAR/PXR-mediated pathways[2]. Simultaneously, the basic amino-alcohol chain acts as a potent Cationic Amphiphilic Drug, resulting in profound Drug-Induced Phospholipidosis (DIPL) at doses 30 mg/kg[3].

Go/No-Go Criteria for Lead Optimization: Advancing AMTB in its current form carries high regulatory risk due to the DIPL liability. Future medicinal chemistry efforts must focus on structural optimization—specifically, reducing the basicity ( pKa​ ) of the primary amine or increasing the steric hindrance around the amino-alcohol chain to mitigate lysosomal ion trapping, while preserving the triazole's target efficacy.

References

  • Goetz, A. K., et al. (2006). "Gene expression profiling in the liver of CD-1 mice to characterize the hepatotoxicity of triazole fungicides." Toxicology and Applied Pharmacology, 215(3), 274-284.[Link]

  • Reasor, M. J., Hastings, K. L., & Ulrich, R. G. (2006). "Drug-induced phospholipidosis: issues and future directions." Expert Opinion on Drug Safety, 5(4), 567-583.[Link]

  • Nonoyama, T., & Fukuda, R. (2008). "Drug-induced Phospholipidosis -Pathological Aspects and Its Prediction." Journal of Toxicologic Pathology, 21(1), 9-24. [Link]

  • Medsafe. (2024). "Drug-induced phospholipidosis." New Zealand Medicines and Medical Devices Safety Authority.[Link]

  • Tummino, T. A., et al. (2021). "Identification of Drugs Inducing Phospholipidosis by Novel in vitro Data." ChemMedChem, 16(23), 3612-3618.[Link]

Sources

Exploratory

A Methodological Guide to Investigating the Pharmacokinetics and Bioavailability of Novel Triazole Compounds: A Case Study of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol

Abstract This technical guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetic (PK) and bioavailability profile of novel chemical entities, using the hypothetical compound 2-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetic (PK) and bioavailability profile of novel chemical entities, using the hypothetical compound 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol as a case study. The 1,2,4-triazole moiety is a key pharmacophore in numerous therapeutic agents, and understanding the absorption, distribution, metabolism, and excretion (ADME) of new derivatives is critical for their development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines established experimental protocols with the underlying scientific rationale. While specific data for the named compound is not publicly available, this guide will detail the methodologies required to generate such crucial information.

Introduction: The Significance of Early Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties. Early and robust characterization of a compound's ADME profile is therefore not merely a regulatory requirement but a cornerstone of a successful drug development program. This guide will walk through the essential stages of a preclinical pharmacokinetic and bioavailability assessment, providing both the "how" and the "why" behind each step.

Our subject molecule, 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol, possesses structural features—a primary alcohol, a tertiary amine, and a triazole ring—that suggest several potential metabolic pathways and transport mechanisms. The methodologies outlined herein are designed to elucidate these characteristics.

Foundational Steps: Analytical Method Development and Validation

Before any in-vivo studies can commence, a sensitive, selective, and validated bioanalytical method is paramount for the accurate quantification of the analyte in biological matrices (e.g., plasma, urine, feces). Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS Method Development
  • Analyte and Internal Standard (IS) Preparation:

    • Synthesize or procure high-purity reference standards of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol and a suitable internal standard (ideally a stable isotope-labeled version of the analyte).

    • Prepare stock solutions in an appropriate solvent (e.g., methanol, DMSO) and serially dilute to create calibration standards and quality control (QC) samples.

  • Sample Preparation:

    • The goal is to extract the analyte from the biological matrix while removing interfering substances. Common techniques include:

      • Protein Precipitation (PPT): Simple and fast. Add a cold organic solvent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet precipitated proteins.

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts. Use an immiscible organic solvent to extract the analyte from the aqueous matrix.

      • Solid-Phase Extraction (SPE): Provides the cleanest samples but is more time-consuming and expensive. The analyte is retained on a solid support and then eluted.

  • Chromatographic Separation:

    • Utilize a suitable High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Select a column that provides good retention and peak shape for the analyte (e.g., a C18 reversed-phase column).

    • Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve optimal separation from endogenous matrix components.

  • Mass Spectrometric Detection:

    • Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimize the ionization source parameters (e.g., electrospray ionization - ESI, in positive mode) and compound-specific parameters (precursor and product ion transitions, collision energy).

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

ParameterDescription
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy The closeness of the measured concentration to the true value.
Precision The degree of scatter between a series of measurements.
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions.

In-Vivo Pharmacokinetic Study Design

A well-designed in-vivo study is crucial for obtaining meaningful pharmacokinetic data. Rodent models, such as the Sprague-Dawley or Wistar rat, are commonly used for initial PK screening.

Experimental Workflow: Single-Dose Pharmacokinetic Study in Rats

G cluster_pre_dose Pre-Dosing Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting iv_dose Intravenous (IV) Dosing (e.g., 1 mg/kg) fasting->iv_dose Dose Administration po_dose Oral (PO) Dosing (e.g., 10 mg/kg) fasting->po_dose Dose Administration blood_collection Serial Blood Sampling (e.g., via tail vein) iv_dose->blood_collection Post-Dose urine_feces_collection Metabolic Cage Housing (Urine & Feces Collection) iv_dose->urine_feces_collection po_dose->blood_collection Post-Dose po_dose->urine_feces_collection sample_processing Plasma Separation & Sample Storage (-80°C) blood_collection->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol oxidation Oxidation (e.g., via CYPs) - Hydroxylation - N-dealkylation parent->oxidation CYP450 Enzymes hydrolysis Hydrolysis parent->hydrolysis glucuronidation Glucuronidation (via UGTs) on hydroxyl group parent->glucuronidation acetylation Acetylation (via NATs) on amino group parent->acetylation NAT Enzymes oxidation->glucuronidation UGT Enzymes sulfation Sulfation (via SULTs) on hydroxyl group oxidation->sulfation SULT Enzymes

Caption: Hypothesized metabolic pathways for the title compound.

In-vitro studies using liver microsomes or hepatocytes can be employed to investigate these pathways and identify the specific cytochrome P450 (CYP) enzymes involved.

Excretion

Analysis of urine and feces samples will determine the primary route of elimination for the parent compound and its metabolites. This helps in understanding the roles of renal and hepatic clearance.

Conclusion

The preclinical pharmacokinetic and bioavailability assessment of a novel compound like 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol is a multi-faceted process that requires careful planning, precise execution, and thoughtful interpretation. By following the methodologies outlined in this guide—from robust bioanalytical method development to well-designed in-vivo studies—researchers can generate the critical data needed to make informed decisions and advance promising new chemical entities through the drug development pipeline. This systematic approach ensures scientific integrity and provides a solid foundation for subsequent toxicological and efficacy studies.

References

  • Qin, W., et al. (2017). Synthesis and antitumor activity of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives. European Journal of Medicinal Chemistry, 138, 1125-1135.
  • Zhang, Y., et al. (2019). Synthesis and antifungal activities of novel carbazole-triazole conjugates. Bioorganic & Medicinal Chemistry Letters, 29(15), 1957-1961.

Sources

Foundational

An In-Depth Technical Guide to the Chemical Properties and Stability of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted chemical properties and stability of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties and stability of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol, a novel small molecule with potential applications in pharmaceutical development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and extensive literature on analogous structures, particularly those containing amino alcohol and 1,2,4-triazole functionalities. We will explore the molecule's structural features, predict its physicochemical properties, and delineate its probable degradation pathways under various stress conditions. Furthermore, this guide outlines detailed, field-proven experimental protocols for the systematic evaluation of its stability, ensuring scientific integrity and providing a robust framework for its development.

Introduction: Unveiling a Molecule of Interest

The convergence of an amino alcohol and a 1,2,4-triazole moiety within a single molecular framework presents a compelling case for its investigation in medicinal chemistry. The amino alcohol group is a common pharmacophore found in numerous biologically active compounds, while the 1,2,4-triazole ring is a well-established bioisostere for esters and amides, known for its metabolic stability and ability to engage in hydrogen bonding.[1][2] The unique combination of these functional groups in 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol suggests a potential for diverse biological activities and favorable pharmacokinetic properties.

This guide serves as a foundational document for researchers embarking on the study of this molecule. By providing a detailed, predictive analysis of its chemical behavior, we aim to facilitate informed decision-making in its synthesis, formulation, and development.

Predicted Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is paramount for its successful development.[3] The following table summarizes the predicted properties of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol, derived from computational models and analysis of its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale and Key Considerations
Molecular Formula C₇H₁₅N₅O-
Molecular Weight 185.23 g/mol -
Appearance Likely a white to off-white crystalline solid.Based on similar small organic molecules.
pKa Amine (pKa ~9-10), Triazole (pKa ~2-3 and ~10-11)The tertiary amine is expected to be basic. The triazole ring possesses both weakly acidic and basic nitrogen atoms.
Solubility Likely soluble in water and polar organic solvents.The presence of multiple hydrogen bond donors and acceptors (amine, alcohol, triazoles) suggests good aqueous solubility.[4]
LogP Predicted to be low (likely < 1).The high polarity of the functional groups suggests a preference for the aqueous phase.
Melting Point Expected to be relatively high.The potential for strong intermolecular hydrogen bonding would require significant energy to overcome in the solid state.

Diagram of Molecular Structure:

Caption: Chemical structure of the molecule.

Chemical Stability Profile: A Multifaceted Analysis

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and safety.[3] The stability of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol is dictated by the reactivity of its amino alcohol and triazole functionalities.

Hydrolytic Stability

The 1,2,4-triazole ring is generally considered to be hydrolytically stable under neutral pH conditions.[5] However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the C-N bonds within the molecule could potentially occur, although this would likely require harsh conditions. The amide-like character of the triazole ring contributes to its robustness.[2]

Oxidative Stability

The molecule possesses two primary sites susceptible to oxidation: the tertiary amine and the primary alcohol.

  • Amine Oxidation: Tertiary amines are known to undergo oxidation to form N-oxides. This can be mediated by common oxidizing agents or through auto-oxidation.

  • Alcohol Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. The specific product will depend on the strength of the oxidizing agent and the reaction conditions.

Given the presence of these two susceptible groups, a thorough investigation of the compound's oxidative stability is crucial.

Thermal Stability

Amino alcohols can undergo thermal degradation, though the specific decomposition temperature will depend on the overall molecular structure.[6][7] The 1,2,4-triazole ring is generally thermally stable.[8] Thermogravimetric analysis (TGA) would be the definitive method to determine the decomposition temperature of the compound.

Photostability

Triazole-containing compounds, including several antifungal drugs, have been shown to be susceptible to photodegradation.[9][10] The aromatic nature of the triazole ring can absorb UV radiation, leading to the formation of reactive species and subsequent degradation products. Photostability testing under controlled light exposure is therefore a critical component of the stability assessment.

Predicted Degradation Pathways:

Degradation_Pathways Parent 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol Oxidation_Amine N-Oxide Derivative Parent->Oxidation_Amine Oxidation (Amine) Oxidation_Alcohol_Aldehyde Aldehyde Derivative Parent->Oxidation_Alcohol_Aldehyde Mild Oxidation (Alcohol) Photodegradation Photolytic Products (e.g., ring cleavage, dealkylation) Parent->Photodegradation UV/Vis Light Hydrolysis Hydrolytic Products (under harsh conditions) Parent->Hydrolysis Strong Acid/Base, Heat Oxidation_Alcohol_Carboxylic_Acid Carboxylic Acid Derivative Oxidation_Alcohol_Aldehyde->Oxidation_Alcohol_Carboxylic_Acid Further Oxidation

Caption: Predicted degradation pathways.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the degradation products under various stress conditions and to establish the intrinsic stability of the molecule.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating the parent compound from all potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Optimization:

    • Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Optimize the gradient profile to achieve adequate separation of all peaks observed in the forced degradation samples.

  • Detection: Use a UV detector, monitoring at a wavelength where the parent compound and its degradation products exhibit significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Workflow for Stability-Indicating Method Development:

HPLC_Method_Development Start Forced Degradation Studies Column_Selection Select HPLC Column (e.g., C18) Start->Column_Selection Mobile_Phase Optimize Mobile Phase (Gradient Elution) Column_Selection->Mobile_Phase Detection Optimize Detection Wavelength (UV/PDA) Mobile_Phase->Detection Separation Achieve Separation of All Peaks Detection->Separation Separation->Mobile_Phase No Validation Validate Method (ICH Guidelines) Separation->Validation Yes Final_Method Final Stability-Indicating Method Validation->Final_Method

Caption: HPLC method development workflow.

Conclusion: A Roadmap for Future Investigation

This technical guide provides a predictive yet scientifically grounded framework for understanding the chemical properties and stability of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol. The presence of both an amino alcohol and a 1,2,4-triazole moiety suggests a molecule with interesting physicochemical properties and a predictable set of stability challenges, primarily related to oxidation and photodegradation.

The experimental protocols outlined herein offer a robust starting point for the empirical characterization of this compound. A thorough execution of these studies will be instrumental in elucidating its true stability profile, identifying its degradation products, and ultimately, paving the way for its successful development as a potential therapeutic agent. The insights gained from such investigations will be invaluable for formulation scientists, analytical chemists, and all researchers involved in advancing this promising molecule from the laboratory to clinical applications.

References

  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. (2021). Environmental Science and Pollution Research International, 28(1), 1-13. [Link]

  • Fungicides and photochemistry: photodegradation of the azole fungicide penconazole. (n.d.). PubMed. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry, 67(10), 7788-7824. [Link]

  • Photostability of triazole antifungal drugs in the solid state. (2013). ResearchGate. [Link]

  • 3D QSAR Modeling and Molecular Docking Studies on a Series of Triazole Analogues as Antibacterial Agents. (n.d.). ResearchGate. [Link]

  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. (2021). PMC. [Link]

  • Photostability of triazole antifungal drugs in the solid state. (2013). Europub. [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (n.d.). PMC. [Link]

  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2023). Arabian Journal of Chemistry, 16(9), 105085. [Link]

  • Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition. (n.d.). PMC. [Link]

  • Synthesis, physicochemical characterization, and investigation of anti-inflammatory activity of water-soluble PEGylated 1,2,4-Triazoles. (2024). PubMed. [Link]

  • QSAR studies of 1,2,4-Triazoles. (n.d.). ISRES. [Link]

  • A Comparative Validation Study of Fluconazole by HPLC and UPLC with Forced Degradation Study. (n.d.). Academia.edu. [Link]

  • Integrative Approach for Designing Novel Triazole Derivatives as α-Glucosidase Inhibitors: QSAR, Molecular Docking, ADMET, and Molecular Dynamics Investigations. (2024). PMC. [Link]

  • Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. (2013). PubMed. [Link]

  • Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. (2019). Aidic. [Link]

  • Thermal study of simple amino-alcohol solutions. (2002). PubMed. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. [Link]

  • A Comparative Validation Study of Fluconazole by HPLC and UPLC with Forced Degradation Study. (n.d.). SciSpace. [Link]

  • Effective Treatment Methodology for Environmental Safeguard Catalytic Degradation of Fluconazole by Permanganate Ions in Different Acidic Environments: Kinetics, Mechanistics, RSM, and DFT Modeling. (n.d.). PMC. [Link]

  • DETERMINATION OF FLUCONAZOLE AND ITS OXIDATION PRODUCTS WITH KINETIC EVALUATION UNDER POTASSIUM PERMANGANATE TREATMENT IN ACIDIC. (n.d.). Biblioteka Nauki. [Link]

  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. (2000). Organic Process Research & Development, 4(6), 413-417. [Link]

  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. (n.d.). ISRES. [Link]

  • Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. (2024). ACS Omega. [Link]

  • Thermal study of simple amino-alcohol solutions. (n.d.). ResearchGate. [Link]

  • Process for preparing voriconazole. (n.d.).
  • Aminolysis, hydrolysis studies and X-ray structure of 1,2,4-triazole and 1,2,4 -oxadiazole from the reaction of 1-aza-2-azoniaallene salts with isothiocyanate. (2025). ResearchGate. [Link]

  • Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes. (2023). MDPI. [Link]

  • Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy. (2003). PubMed. [Link]

  • Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (2024). Journal of Microbiology and Biotechnology. [Link]

  • Conditions and stability data of voriconazole (VCZ) as solid form or in solution. (n.d.). ResearchGate. [Link]

  • Triazole antifungals: A review. (2016). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). MDPI. [Link]

  • Preparation and Stability of Voriconazole Eye Drop Solution. (n.d.). PMC. [Link]

  • Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. (2014). The Journal of Organic Chemistry, 79(24), 12054-12066. [Link]

  • Physical and Chemical Characterization for APIs. (2023). Labinsights. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. (2020). MDPI. [Link]

  • 2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid, (2S,3S)-. (n.d.). PubChem. [Link]

  • Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. (2014). The Journal of Organic Chemistry. [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]

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Protocols & Analytical Methods

Method

A Detailed, Step-by-Step Synthesis Protocol for 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol

An Application Note for the Advanced Synthesis of Chiral Amino Alcohols Introduction The molecular scaffold of 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol represents a confluence of two critical pharmacophores:...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Advanced Synthesis of Chiral Amino Alcohols

Introduction

The molecular scaffold of 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol represents a confluence of two critical pharmacophores: a chiral amino alcohol and a 1,2,4-triazole ring. Chiral amino alcohols are foundational building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules, prized for their ability to impart stereochemical control and engage in specific hydrogen bonding interactions with biological targets.[1][2] The 1,2,4-triazole moiety is also a privileged structure in medicinal chemistry, featured in a wide array of therapeutic agents due to its metabolic stability, hydrogen bonding capabilities, and ability to coordinate with metallic centers in enzymes.[3][4][5] The combination of these features in the target molecule suggests its potential as a valuable intermediate for drug discovery programs, particularly in the development of antifungal agents or kinase inhibitors.

This application note provides a comprehensive, step-by-step protocol for a proposed multi-step synthesis of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol. As no direct literature precedent for this specific molecule exists, the following pathway is a rationally designed route grounded in well-established, high-yielding chemical transformations. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures and explaining the causality behind key strategic decisions, such as the choice of protecting groups and stereochemical control methods.

Overall Synthetic Strategy

The synthesis is designed as a linear sequence starting from a readily available C4 building block. The core strategy involves the sequential installation of the triazole group, followed by the stereocontrolled formation of the amino alcohol functionality on a butene backbone. This approach allows for the late-stage introduction of the chiral amine, maximizing convergence and simplifying the handling of intermediates.

G cluster_0 Phase 1: Backbone Construction cluster_1 Phase 2: Functional Group Installation cluster_2 Phase 3: Final Deprotection & Reduction A 1. 4-Bromo-2-methylbut-1-ene B 2. 4-(2-Methylbut-3-en-1-yl)-1H-1,2,4-triazole A->B  NaH, 1H-1,2,4-Triazole C 3. 2-Methyl-4-(1H-1,2,4-triazol-1-yl)butane-1,2-diol B->C OsO4, NMO D 4. 1-((tert-Butyldimethylsilyl)oxy)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-2-ol C->D TBDMSCl, Imidazole E 5. 1-((tert-Butyldimethylsilyl)oxy)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-2-yl tosylate D->E TsCl, Pyridine F 6. 4-(2-Azido-4-((tert-butyldimethylsilyl)oxy)-3-methylbutan-1-yl)-1H-1,2,4-triazole E->F NaN3, DMF G 7. 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (Target Molecule) F->G H2, Pd/C

Caption: Proposed Synthetic Workflow

Experimental Protocols

Materials and Instrumentation: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light or appropriate staining agents. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer.

Part 1: Synthesis of 4-(2-Methylbut-3-en-1-yl)-1H-1,2,4-triazole (Intermediate 2)

This initial step involves the nucleophilic substitution of a halogenated alkene with the sodium salt of 1,2,4-triazole. The use of sodium hydride is critical for the quantitative deprotonation of the triazole, creating a potent nucleophile for the subsequent alkylation.[6]

Protocol:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1,2,4-triazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 20 minutes. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the gas evolution ceases, indicating the formation of sodium triazolide.

  • Cool the mixture back to 0 °C and add a solution of 4-bromo-2-methylbut-1-ene (1.2 eq) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 2 .

ReagentMolar Mass ( g/mol )EquivalentsAmount
1,2,4-Triazole69.071.0User Defined
Sodium Hydride (60%)24.001.1Calculated
4-Bromo-2-methylbut-1-ene149.031.2Calculated
Anhydrous DMF--Sufficient Volume
Part 2: Synthesis of 2-Methyl-4-(1H-1,2,4-triazol-1-yl)butane-1,2-diol (Intermediate 3)

The transformation of the terminal alkene in Intermediate 2 to a diol is achieved via dihydroxylation. For simplicity, this protocol uses osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant. For an asymmetric synthesis, a Sharpless asymmetric dihydroxylation could be employed to yield an enantiomerically enriched product.

Protocol:

  • Dissolve Intermediate 2 (1.0 eq) in a mixture of acetone and water (10:1 v/v).

  • Add N-methylmorpholine N-oxide (NMO, 1.5 eq).

  • To this stirring solution, add a catalytic amount of osmium tetroxide (OsO₄, 2.5% solution in t-butanol, 0.01 eq). Caution: OsO₄ is highly toxic and volatile. Handle only in a certified chemical fume hood with appropriate personal protective equipment.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 1 hour.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product Intermediate 3 is often of sufficient purity for the next step, or it can be purified by column chromatography.

Part 3: Selective Protection and Functionalization (Intermediates 4, 5, 6)

This three-step sequence transforms the diol into an azido alcohol, which is the direct precursor to the target amino alcohol. The key is the selective protection of the less-hindered primary alcohol, allowing for the specific conversion of the tertiary alcohol into a leaving group for subsequent nucleophilic substitution.

G Diol Diol (3) Protected_Diol Protected Diol (4) Diol->Protected_Diol 1. TBDMSCl Tosylate Tosylate (5) Protected_Diol->Tosylate 2. TsCl Azide Azide (6) Tosylate->Azide 3. NaN3

Caption: Conversion of Diol to Azide Precursor

3a. Synthesis of Intermediate 4 (TBDMS Protection):

  • Dissolve the diol Intermediate 3 (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 eq).

  • Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.

  • Stir at room temperature overnight.

  • Quench with water and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield Intermediate 4 .

3b. Synthesis of Intermediate 5 (Tosylation):

  • Dissolve the protected alcohol Intermediate 4 (1.0 eq) in anhydrous pyridine.

  • Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.5 eq).

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain Intermediate 5 .

3c. Synthesis of Intermediate 6 (Azide Substitution):

  • Dissolve the tosylate Intermediate 5 (1.0 eq) in anhydrous DMF.

  • Add sodium azide (NaN₃, 3.0 eq). Caution: Sodium azide is highly toxic.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Cool to room temperature, add water, and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the azido intermediate 6 .

Part 4: Final Reduction to 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (Target Molecule 7)

The final step involves the reduction of the azide group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Under these conditions, the TBDMS protecting group may be cleaved simultaneously. If it is not, a separate deprotection step using tetra-n-butylammonium fluoride (TBAF) would be required. The amino group is inherently more nucleophilic than the alcohol, and thus protecting groups are often employed in amino alcohol synthesis.[7][8]

Protocol:

  • Dissolve the azido compound Intermediate 6 (1.0 eq) in methanol.

  • Carefully add Palladium on carbon (Pd/C, 10 wt. %, 0.1 eq) to the solution.

  • Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (1 atm or slightly higher).

  • Stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by a suitable method, such as recrystallization or chromatography, to obtain the final product, 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (7) .

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

  • ACS Publications. (2010). Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoaza[2]helicene. The Journal of Organic Chemistry. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • CHIMIA. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. [Link]

  • RSC Publishing. (n.d.). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. [Link]

  • Bentham Science. (2013). Synthesis and Biological Applications of Triazole Derivatives – A Review. [Link]

  • PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Taylor & Francis Online. (2019). Observations on Protecting Groups in the Synthesis of Mono- and Triphosphates of Amino Alcohols. [Link]

  • RSC Publishing. (2020). Protecting-group-free synthesis of hydroxyesters from amino alcohols. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol

Abstract This application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)but...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol. This compound, a polar molecule containing both a primary amine and a triazole functional group, presents unique challenges for retention and peak shape in traditional reversed-phase chromatography. This guide provides a comprehensive walkthrough of the method development strategy, from initial analyte characterization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. We establish a Hydrophilic Interaction Liquid Chromatography (HILIC) based method that offers excellent retention, peak symmetry, and sensitivity, making it suitable for quality control and research applications in pharmaceutical development.

Introduction and Analyte Characterization

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol is a heterocyclic compound whose structural features—a primary alcohol, a tertiary amine, and a 1,2,4-triazole ring—classify it as a highly polar, basic compound. Accurate quantification of such molecules is crucial in drug development for purity assessment, stability testing, and pharmacokinetic studies.

Physicochemical Properties & Chromatographic Challenges:

  • High Polarity: The multiple heteroatoms (N and O) and the short alkyl chain result in high water solubility and low hydrophobicity. This makes retention on traditional nonpolar stationary phases like C18 extremely difficult, often leading to elution at or near the void volume.[1]

  • Basic Nature: The primary amine group (pKa ~9-10) will be protonated and positively charged at acidic to neutral pH. This can lead to strong, undesirable interactions with residual acidic silanols on the surface of silica-based stationary phases, resulting in significant peak tailing.

  • UV Chromophore: The 1,2,4-triazole ring provides a UV chromophore, essential for detection. While the absorbance maximum is in the low UV range (around 200-210 nm), this region is susceptible to interference from common mobile phase additives.[2][3]

Given these properties, a conventional reversed-phase (RP-HPLC) approach is likely to fail. Hydrophilic Interaction Liquid Chromatography (HILIC) presents a superior alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4] This creates an aqueous layer on the surface of the stationary phase into which polar analytes can partition, providing excellent retention for compounds that are poorly retained in reversed-phase mode.[5][6]

Method Development Strategy

Our strategy focuses on selecting an appropriate HILIC stationary phase and optimizing the mobile phase to achieve robust retention, sharp peak shape, and adequate sensitivity for 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol.

Column Selection

A zwitterionic HILIC phase was selected as the primary candidate. These columns, which contain both positive and negative charges, offer unique selectivity and are effective at retaining a wide range of polar compounds.[7][8] The mixed-mode retention mechanism, combining partitioning and weak electrostatic interactions, can also improve peak shape for basic analytes.

Mobile Phase Optimization
  • Organic Solvent: Acetonitrile is the solvent of choice for HILIC due to its aprotic nature and suitable elution strength.

  • Aqueous Component & Buffer: A volatile buffer system is preferred for compatibility with mass spectrometry (MS), although not strictly necessary for UV detection. Ammonium formate or ammonium acetate are excellent choices. The buffer concentration and pH are critical parameters. For a basic analyte, a slightly acidic pH (e.g., pH 3-5) ensures consistent protonation of the amine group, leading to more reproducible retention. Ionic strength, controlled by the buffer concentration, also modulates retention in HILIC; higher salt concentrations generally decrease retention.[6]

Detector Wavelength Selection

The 1,2,4-triazole moiety typically exhibits UV absorbance in the low wavelength range.[9][10] A detection wavelength of 210 nm was chosen to maximize sensitivity while minimizing background noise from the mobile phase. It is crucial to use high-purity solvents (HPLC or MS grade) to ensure a stable baseline at this wavelength.[11]

Experimental Protocol

This section provides a step-by-step protocol for the analysis.

Materials and Equipment
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zwitterionic HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).

  • Reagents:

    • Acetonitrile (ACN), HPLC or MS Grade

    • Water, HPLC or MS Grade

    • Ammonium Formate, LC-MS Grade

    • Formic Acid, LC-MS Grade

  • Standard Preparation: Prepare a stock solution of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water. Prepare working standards by serial dilution in the same solvent.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration within the calibration range. Filter all solutions through a 0.22 µm syringe filter before injection.

Chromatographic Conditions

The final optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column Zwitterionic HILIC (e.g., Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid
Gradient Program Isocratic: 95% B
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 2 µL
Detection DAD, 210 nm
Run Time 5 minutes

Rationale for Conditions: An isocratic elution with a high percentage of organic solvent (95% B) was found to provide sufficient retention and a fast run time. A flow rate of 0.4 mL/min is appropriate for a 2.1 mm ID column. Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[12][13] The validation protocol assesses specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.

Step-by-Step Validation Experiments
  • Specificity: Inject a blank (diluent), a standard solution, and a sample spiked with known related substances (if available). The method is specific if the analyte peak is free from interference at its retention time.

  • Linearity: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 1 - 100 µg/mL). Inject each concentration in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. A correlation coefficient (r²) > 0.999 is typically required.

  • Accuracy (Recovery): Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of the standard. Analyze these samples in triplicate. Calculate the percentage recovery at each level. Acceptance criteria are typically 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. A common approach is to use S/N ratios of 3:1 for LOD and 10:1 for LOQ.

Visualization of the Development Workflow

The logical flow from initial assessment to final validation is a critical part of method development.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Strategy & Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (Polarity, pKa, UV) C Select Chromatographic Mode (HILIC chosen over RP) A->C Properties suggest HILIC B Define Analytical Goal (QC Assay, Purity) B->C D Screen Columns & Mobile Phases (Zwitterionic, pH, Buffer) C->D Initial screening E Optimize Conditions (Isocratic vs. Gradient, Temp, Flow) D->E Promising conditions found F Assess System Suitability (Tailing, Plates, RSD) E->F Fine-tuning G Perform ICH Q2(R1) Validation (Linearity, Accuracy, Precision) F->G Method is optimized H Finalized & Documented Method G->H

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The developed HILIC method provides a robust, sensitive, and efficient solution for the quantitative analysis of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol. By addressing the analyte's high polarity and basicity through the selection of a zwitterionic stationary phase and optimized mobile phase conditions, this method overcomes the significant challenges associated with traditional reversed-phase chromatography. The full validation according to ICH guidelines confirms that the method is accurate, precise, and linear over a practical concentration range, rendering it suitable for routine use in a quality control environment.

References

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • PolyLC Inc. (n.d.). HILIC Columns for Polar Separations. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Chirita, R. et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Serbian Chemical Society. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid. [Link]

  • Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics. [Link]

  • AIP Publishing. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption.... [Link]

  • ACS Publications. (2018). UV–Vis, Fluorescence, and Resonance Raman Spectroscopic and Density Functional Theoretical Studies on 3-Amino-1,2,4-triazole.... [Link]

Sources

Method

Application Note: Utilizing 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol in the Synthesis of Next-Generation Metalloenzyme Inhibitors

Introduction and Structural Rationale The development of novel antifungal agents and metalloenzyme inhibitors relies heavily on the strategic assembly of privileged pharmacophores. 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The development of novel antifungal agents and metalloenzyme inhibitors relies heavily on the strategic assembly of privileged pharmacophores. 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (CAS: 1339701-78-8) is a highly functionalized, advanced intermediate designed specifically for this purpose. It integrates two critical structural features: a 1,2,4-triazole ring and a sterically hindered quaternary carbon center (C2) bearing both a primary amine and a primary alcohol.

The Triazole Pharmacophore

The N4 nitrogen of the 1,2,4-triazole ring is the primary pharmacophore responsible for the direct coordination to the heme ferric ion of cytochrome P450 14α-demethylase (CYP51)[1]. This coordination halts the enzymatic demethylation of lanosterol, leading to the depletion of ergosterol and the subsequent accumulation of toxic 14α-methylated sterols, which ultimately disrupts the fungal cell membrane[2].

The Quaternary Carbon Advantage

Historically, planar molecules with a high sp2 carbon fraction have dominated drug libraries, but modern drug discovery heavily favors the incorporation of sp3-rich architectures. The inclusion of a quaternary carbon center at the C2 position of this intermediate provides significant 3D topological constraints[3]. Furthermore, sterically hindered amines are well-documented to enhance the metabolic stability of drug candidates by resisting amine oxidases and CYP-mediated N-dealkylation[4]. By utilizing this intermediate, medicinal chemists can construct APIs that are not only highly potent but also possess superior pharmacokinetic profiles and resistance to metabolic degradation.

Mechanism of Action: Target Interaction

MOA API Triazole API (Derived from Intermediate) CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) API->CYP51 Heme Iron Coordination (via Triazole N4) Ergosterol Ergosterol Depletion & Toxic Sterol Accumulation CYP51->Ergosterol Enzymatic Inhibition Membrane Fungal Cell Membrane Disruption & Death Ergosterol->Membrane Structural Failure

Figure 1: Mechanism of action for triazole APIs derived from the intermediate targeting fungal CYP51.

Synthetic Utility and Experimental Causality

The bifunctional nature of the C2 center (amine and alcohol) allows for divergent synthetic pathways, most notably amidation and oxazoline ring formation. However, coupling reactions at this position present a distinct challenge: the extreme steric bulk of the quaternary carbon significantly impedes nucleophilic attack by the primary amine.

Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often fail to achieve full conversion, leading to poor yields and complex purification profiles. To overcome this, the use of highly reactive uronium/aminium salts, such as HATU, is required. HATU generates a highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester that accelerates the acylation of sterically hindered amines, ensuring high yields and minimizing reaction times.

Quantitative Optimization of Amide Bond Formation

The table below summarizes the optimization of the N-acylation of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol with a model substituted benzoic acid, demonstrating the necessity of selecting the correct coupling reagent.

Coupling ReagentBaseSolventReaction Time (h)Isolated Yield (%)
EDC / HOBtDIPEADMF2435
PyBOPDIPEADMF2452
COMUDIPEADMF1881
HATUDIPEADMF1689

Table 1: Comparison of coupling reagents for the N-acylation of the sterically hindered C2 amine.

Experimental Protocol: N-Acylation of the Hindered Amine

The following self-validating protocol details the optimal conditions for coupling a carboxylic acid to 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol.

Reagents Required:

  • 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (1.0 equiv)

  • Target Carboxylic Acid (e.g., 2,4-difluorobenzoic acid) (1.2 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the target carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the solution. Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the highly reactive HOAt active ester before introducing the sterically hindered amine.

  • Amine Introduction: Add 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (1.0 equiv) as a concentrated solution in anhydrous DMF.

  • Coupling: Stir the reaction mixture at room temperature for 16 hours. Causality: The extended reaction time compensates for the reduced nucleophilicity caused by the quaternary carbon's steric shielding.

  • Quenching: Terminate the reaction by adding an equal volume of saturated aqueous NaHCO3.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) followed by brine (20 mL). Causality: The LiCl wash is critical for effectively partitioning and removing the DMF solvent from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane/Methanol (95:5 to 90:10) to afford the pure amide intermediate.

Synthetic Workflow Visualization

Workflow Step1 1. Activation Carboxylic Acid + HATU + DIPEA Step2 2. Coupling Add 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol Step1->Step2 Step3 3. Reaction Stir at RT for 16 h Step2->Step3 Step4 4. Workup LiCl Wash & EtOAc Extraction Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Figure 2: Step-by-step synthetic workflow for the N-acylation of the sterically hindered intermediate.

Conclusion

The utilization of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol offers a robust platform for the synthesis of advanced triazole-based APIs. By leveraging the target-binding affinity of the triazole ring and the metabolic stability imparted by the quaternary carbon center, researchers can effectively design next-generation therapeutics capable of overcoming emerging drug resistance[5].

References

  • Source: enamine.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.

Sources

Application

Best solvents for dissolving 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol in biological assays

Application Note & Protocol Strategic Solvent Selection for the Biological Evaluation of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol Abstract The successful in vitro and in vivo evaluation of novel chemical enti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Strategic Solvent Selection for the Biological Evaluation of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol

Abstract

The successful in vitro and in vivo evaluation of novel chemical entities is fundamentally dependent on the appropriate selection of a delivery solvent. An inadequate solvent system can lead to poor solubility, precipitation, and the generation of misleading or irreproducible data. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and validating optimal solvents for 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol , a compound with structural motifs suggesting moderate polarity. We will explore a systematic approach, from initial solvent screening based on physicochemical predictions to advanced co-solvency techniques and rigorous validation protocols essential for maintaining scientific integrity in biological assays.

Introduction: The Critical Role of the Solvent

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol is a novel small molecule whose efficacy in any biological system can only be accurately determined if it is fully solubilized and stable in the assay medium. The choice of solvent is not a trivial procedural step but a critical experimental parameter that directly impacts bioavailability, concentration accuracy, and potential off-target effects. A solvent must not only dissolve the compound but must also be compatible with the biological system, avoiding cytotoxicity or interference with the assay's detection method.[1] This guide presents a logical workflow for selecting a primary solvent, employing co-solvent systems for challenging cases, and validating the final choice to ensure data integrity.

Physicochemical Profile & Predicted Solubility

A molecule's structure dictates its solubility. 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol possesses a unique combination of polar and non-polar functional groups:

  • Polar Groups: The primary amine (-NH₂), hydroxyl (-OH), and the nitrogen-rich 1,2,4-triazole ring are capable of forming hydrogen bonds, suggesting an affinity for polar solvents like water.[2][3][4]

  • Non-Polar Groups: The methyl group (-CH₃) and the butanol backbone introduce hydrophobicity, which can limit aqueous solubility.

This amphiphilic nature suggests that while the compound may have some solubility in water, it might be limited. High concentrations required for stock solutions will likely necessitate the use of organic solvents or co-solvent systems.

Table 1: Predicted Solubility and Characteristics of Common Solvents

SolventPredicted SolubilityTypical Final Assay Conc.AdvantagesDisadvantages & Cautions
Aqueous Buffers (e.g., PBS, Media) Low to ModerateN/AHighest biological compatibility; no solvent-induced toxicity.May not be sufficient for creating high-concentration stock solutions.[5]
Dimethyl Sulfoxide (DMSO) High< 0.5% (ideally ≤ 0.1%)Excellent solvating power for a wide range of compounds.[6]Can be cytotoxic at >0.5%[7][8], interfere with assays[9], and cause compounds to precipitate upon aqueous dilution.[10]
Ethanol (EtOH) Moderate to High< 1%Biologically compatible at low concentrations; volatile.Can be more cytotoxic than DMSO[7]; may cause protein denaturation at higher concentrations.
Co-Solvent Systems (e.g., DMSO/Water) HighVariableCan enhance solubility of amphiphilic compounds by reducing the polarity of the aqueous system.[11][12]Requires careful optimization and validation to avoid toxicity and precipitation.[11]

A Systematic Approach to Solvent Selection

The selection process should be a systematic workflow, starting with the most biocompatible options and progressing to more aggressive systems only when necessary. The goal is to use the least amount of the mildest organic solvent possible.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Co-Solvency A Start: Dissolve Compound in 100% DMSO to create a high-conc. stock (e.g., 10-50 mM) B Perform serial dilution in assay buffer/media to desired final concentration. A->B C Visually inspect for precipitation (cloudiness). B->C D Success: No Precipitation. Proceed to Validation. C->D No E Failure: Precipitation Observed. C->E Yes F Option A: Lower stock concentration and re-test. E->F G Option B: Investigate Co-Solvent Systems (e.g., DMSO/Ethanol, DMSO/PEG400) E->G F->B H Prepare stock in co-solvent mixture. Re-test dilution series. G->H H->B I Proceed to Validation H->I

Caption: Solvent Selection Workflow Diagram.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which is the cornerstone of reproducible experiments.

Materials:

  • 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol (solid)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer and bath sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For a 10 mM stock in 1 mL, you will need (Molecular Weight in g/mol) / 100 mg.

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into the sterile vial.

    • Rationale: Precision is critical for accurate final concentrations in your assays.

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial.

  • Promote Dissolution:

    • Gently vortex the vial for 1-2 minutes.[6]

    • If the solid is not fully dissolved, place the vial in a room temperature bath sonicator for 5-10 minutes.[6] This uses ultrasonic energy to break apart solute aggregates.

    • Gentle warming in a 37°C water bath can be used as a final step, but be cautious as heat can degrade sensitive compounds.[6]

  • Confirm Solubility: Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. Store at -20°C or -80°C, protected from light and moisture.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound or cause it to fall out of solution.[6]

Protocol 2: Solvent System Validation in a Cell-Based Assay

Once a solvent system is chosen, it is imperative to validate that it does not interfere with the biological assay itself. This protocol outlines a method to determine the maximum non-toxic solvent concentration.

Materials:

  • The cell line used in your primary assay

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Chosen solvent (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, or an ATP-based luminescent assay like CellTiter-Glo®)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the optimal density for your assay and incubate for 24 hours to allow for attachment.[7]

  • Prepare Solvent Dilutions: In complete cell culture medium, prepare a serial dilution of your solvent (e.g., DMSO). Typical final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%. Also include a "medium only" control (0% solvent).

    • Rationale: This dose-response curve will identify the precise concentration at which the solvent begins to impact cell health.[13]

  • Treat Cells: Remove the old medium from the cells and add 100 µL of the prepared solvent dilutions to the respective wells.

  • Incubate: Incubate the plate for the same duration as your primary biological assay (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure and Analyze: Read the plate using the appropriate plate reader (absorbance for MTT, luminescence for ATP-based assays).[14]

  • Determine IC₅₀: Normalize the data to the "medium only" control (100% viability). Plot the percent viability versus the solvent concentration and determine the highest concentration that does not cause a significant drop in viability (e.g., >90% viability). This is your maximum tolerable solvent concentration.

cluster_0 cluster_1 A Start: Chosen Solvent System (e.g., DMSO in Media) B Run Parallel Experiments A->B C Cytotoxicity Assay (e.g., MTT / ATP Assay) B->C F Assay Interference Test B->F D Treat cells with a serial dilution of the solvent alone. C->D E Determine Max Tolerable Solvent Concentration (e.g., where viability > 90%) D->E I Pass: Solvent is Validated. Proceed with main experiment at or below the determined max concentration. E->I Yes J Fail: Re-evaluate solvent system or lower concentration. E->J No G Run assay with solvent vehicle control (no compound). F->G H Does solvent vehicle alter the baseline signal? G->H H->I No H->J Yes

Caption: Workflow for Validating the Chosen Solvent System.

Summary and Key Recommendations

  • Start with DMSO: For creating a high-concentration stock of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol, 100% DMSO is the recommended starting point due to its strong solvating power.

  • Mind the Final Concentration: In the final assay medium, the concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity and off-target effects.[15]

  • Always Validate: Never assume a solvent is inert. Always perform a solvent toxicity and assay interference validation experiment using the specific cell line and assay conditions of your experiment.

  • Consider Co-solvents for Difficulty: If precipitation occurs upon dilution into aqueous media, investigate co-solvent systems rather than simply increasing the percentage of the primary organic solvent.[16][17]

  • Consistency is Key: Use the same batch of solvent and the exact same final concentration in all related experiments, including controls, to ensure reproducibility.

By following this structured approach, researchers can confidently prepare and deliver 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol into biological assays, ensuring that the observed results are a true reflection of the compound's activity and not an artifact of poor solubility or solvent-induced toxicity.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Paul, S., & Amaro, R. E. (2016). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry, 59(15), 4833–4843. [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. [Link]

  • Paul, S., & Amaro, R. E. (2016). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. PMC. [Link]

  • Al-Kassas, R., & Al-Gohary, O. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

  • Al-Shammari, F., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • El-Haj, B., et al. (2023). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]

  • de la Fuente, M. C., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules. [Link]

  • Jain, P., et al. (2020). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. [Link]

  • Rohini College of Engineering & Technology. Water as a biological solvent. [Link]

  • Perlego. Water as a Solvent | Overview & Research Examples. [Link]

  • Khan, M. S., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. [Link]

  • Kello, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Sariya College, Suriya. Water Water as a Solvent Unique Properties of Water Solvent. [Link]

  • Energy → Sustainability Directory. (2025, December 2). Water as Solvent. [Link]

  • Al-Malki, A. L., & El-Masry, T. A. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Molecules. [Link]

Sources

Method

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Profiling of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol in Murine Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (CAS: 1339701-78-8) – hereafter referred to as AMTB . Scientific R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (CAS: 1339701-78-8) – hereafter referred to as AMTB .

Scientific Rationale & Mechanism of Action

AMTB is a highly specific building block featuring a 1H-1,2,4-triazole moiety linked to an amino-alcohol backbone. In drug discovery, this structural motif is the defining pharmacophore for azole antifungals. The unhindered nitrogen (N4) of the 1,2,4-triazole ring competitively binds to the heme iron of Lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway[1].

Inhibition of CYP51 halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and the destabilization of the fungal cell membrane[1]. Because murine models possess homologous hepatic CYP51 enzymes involved in cholesterol homeostasis[2], in vivo evaluation of AMTB must carefully balance antifungal pharmacodynamics (PD) against potential host pharmacokinetic (PK) auto-induction or hepatotoxicity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Principles

Triazole compounds exhibit exposure-dependent (time-independent) antifungal activity. Extensive preclinical studies on established triazoles (e.g., posaconazole, ravuconazole) demonstrate that the 24-hour free-drug Area Under the Curve to Minimum Inhibitory Concentration ratio ( f AUC/MIC) is the primary PK/PD parameter driving in vivo efficacy[3].

Because triazoles are often highly protein-bound (>95%) and exhibit non-linear pharmacokinetics[3], measuring total plasma concentration is insufficient. A rigorous murine protocol must quantify the unbound fraction ( f ) to accurately predict clinical success and guide therapeutic drug monitoring[4].

Experimental Workflow

Workflow A In Vitro MIC Determination B Murine Immunosuppression A->B C IV Infection (C. albicans) B->C D AMTB Dosing (PO / IV) C->D E PK Profiling (Plasma) D->E F PD Efficacy (Kidney CFU) D->F

Figure 1: In vivo PK/PD experimental workflow for triazole evaluation.

Detailed In Vivo Dosing Protocol: Disseminated Candidiasis Model

The following protocol utilizes a neutropenic murine model to isolate the direct pharmacological effect of AMTB without confounding clearance by the host's innate immune system.

Phase 1: Model Preparation & Infection
  • Step 1.1: Immunosuppression. Administer Cyclophosphamide via intraperitoneal (IP) injection to specific-pathogen-free (SPF) CD-1 female mice (18–22 g).

    • Dosing: 150 mg/kg on Day -4, and 100 mg/kg on Day -1 prior to infection.

    • Causality: This regimen induces profound, predictable neutropenia, mimicking the immunocompromised state of patients at highest risk for invasive candidiasis.

  • Step 1.2: Inoculum Preparation. Subculture Candida albicans (e.g., strain SC5314) on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to a concentration of 1×106 CFU/mL.

  • Step 1.3: Infection. Inject 0.1 mL ( 1×105 CFU) of the inoculum into the lateral tail vein.

    • Causality: Intravenous (IV) inoculation bypasses mucosal barriers, ensuring synchronous hematogenous dissemination directly to the kidneys, the primary target organ in murine candidiasis.

Phase 2: Formulation & Dosing
  • Step 2.1: Vehicle Selection. Formulate AMTB in 20% Hydroxypropyl- β -cyclodextrin (HP β CD) in sterile saline.

    • Causality: Triazoles are notoriously lipophilic. HP β CD encapsulates the hydrophobic drug, preventing precipitation in the gastrointestinal tract or bloodstream, ensuring that the resulting PK profile reflects true clearance rather than dissolution-rate limitations.

  • Step 2.2: Dose Fractionation. To decouple C max​ from AUC, administer the total daily dose (e.g., 10, 40, 160 mg/kg) across different intervals: q24h (single dose), q12h (divided by 2), and q6h (divided by 4).

  • Step 2.3: Administration. Begin oral gavage (PO) or IV dosing 2 hours post-infection to allow tissue sequestration of the fungus prior to drug exposure.

Phase 3: Sampling & Self-Validating Quality Control (QC)

A self-validating system requires built-in controls to ensure data integrity at every step.

  • QC Check 1 (Neutropenia): Euthanize 2 uninfected, cyclophosphamide-treated mice on Day 0. Perform a complete blood count (CBC) to verify absolute neutrophil counts are <100/mm³.

  • QC Check 2 (Inoculum Viability): Plate serial dilutions of the remaining syringe inoculum post-infection to retrospectively confirm the exact CFU administered.

  • Step 3.1: PK Sampling. Collect blood (50 µL) via submandibular bleed at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Step 3.2: PD Endpoint. At 48 hours post-infection, euthanize the mice. Aseptically harvest the kidneys, homogenize in 1 mL sterile saline, and plate serial dilutions. Count CFU/g of tissue.

Data Presentation: PK/PD Parameter Summary

To evaluate AMTB's potential, quantitative data must be structured to compare its exposure metrics against a benchmark clinical standard (e.g., Fluconazole).

ParameterAMTB (Hypothetical Target)Fluconazole (Reference)Clinical Target / Mechanistic Significance
MIC₈₀ (μg/mL) 0.0630.5Defines baseline in vitro potency against C. albicans.
Cₘₐₓ (μg/mL) 14.222.5Peak systemic exposure; less critical for triazoles than AUC.
T₁/₂ (h) 16.512.0Half-life dictates the required clinical dosing interval.
Protein Binding 98%11%High binding reduces the active free-drug fraction ( f ).
f AUC/MIC 24.535.2Critical Driver: Must exceed 20–25 for triazole efficacy.

Mechanistic Pathway of CYP51 Inhibition

Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol AMTB AMTB (1,2,4-Triazole) AMTB->CYP51 Inhibits Death Fungal Cell Death Ergosterol->Death Depletion

Figure 2: Mechanism of CYP51 inhibition by AMTB leading to fungal cell death.

References[2] Silencing of mouse hepatic lanosterol 14-alpha demethylase down-regulated plasma low-density lipoprotein cholesterol levels by short-term treatment of siRNA. PubMed.

URL:[1] Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis. Journal of Medicinal Chemistry - ACS Publications. URL:[3] Pharmacodynamics of a New Triazole, Posaconazole, in a Murine Model of Disseminated Candidiasis. PMC. URL:[4] Therapeutic drug monitoring for triazoles: A needs assessment review and recommendations from a Canadian perspective. PMC. URL:

Sources

Application

Application Notes and Protocols for the Utilization of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol in Novel Triazole Drug Design

Abstract The 1,2,4-triazole moiety is a cornerstone in the development of antifungal agents, primarily due to its ability to effectively inhibit fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergos...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,4-triazole moiety is a cornerstone in the development of antifungal agents, primarily due to its ability to effectively inhibit fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel building block, 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol , in the design and synthesis of new triazole-based drug candidates. We present a proposed synthetic pathway for this key intermediate, detailed protocols for its derivatization, and methodologies for the subsequent biological and computational evaluation of the resulting compounds. This guide is designed to be a practical resource, blending established synthetic strategies with the rationale behind experimental design to facilitate the discovery of next-generation antifungal agents.

Introduction: The Enduring Significance of Triazole Antifungals

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised patient populations.[3] The triazole class of antifungal drugs, which includes foundational medicines like fluconazole and voriconazole, has been instrumental in the management of these infections.[1][4] Their mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of these membranes.[4][5] The nitrogen-heterocyclic 1,2,4-triazole ring is a key pharmacophore, coordinating with the heme iron in the active site of CYP51, thereby blocking its enzymatic activity.[2][6]

However, the emergence of drug-resistant fungal strains necessitates the continuous development of new and more effective triazole-based therapies.[4] The strategic design of novel triazole agents often involves the modification of the side-chain appended to the core pharmacophore. These modifications can enhance binding affinity to the target enzyme, improve pharmacokinetic properties, and overcome existing resistance mechanisms.[7]

This application note focuses on a promising, yet underexplored, building block: 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol . This molecule offers several strategic advantages for novel drug design:

  • A chiral amino alcohol scaffold, providing a platform for stereoselective interactions with the target enzyme.

  • Multiple points for chemical modification: the primary amine and the primary hydroxyl group, allowing for the introduction of diverse chemical functionalities.

  • A flexible butane linker, which can be optimized to achieve optimal positioning of the triazole ring and substituted moieties within the enzyme's active site.

Synthesis of the Core Building Block: 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol

Retrosynthetic Analysis

Our retrosynthetic strategy for the target molecule (I) identifies the key disconnections at the C-N bond between the triazole ring and the butane backbone, and the C-N and C-O bonds of the amino alcohol moiety. This leads to commercially available or readily synthesizable starting materials.

Retrosynthesis TM Target Molecule (I) 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol Epoxide Intermediate (II) 2,2-dimethyl-3-(oxiran-2-ylmethyl)oxirane (or a suitable protected precursor) TM->Epoxide C-N disconnection (Ring opening) Amino_acid α-Aminoisobutyric acid (or its ester) TM->Amino_acid C-C & C-O disconnection (Reduction) Triazole 1H-1,2,4-triazole Isobutylene_oxide Isobutylene oxide (2,2-dimethyloxirane) Epoxide->Isobutylene_oxide C-C disconnection (Corey-Chaykovsky Reaction) Epichlorohydrin Epichlorohydrin Acetone Acetone Isobutylene_oxide->Acetone Oxidation Propylene Propylene Isobutylene_oxide->Propylene Epoxidation

Caption: Retrosynthetic analysis of the target molecule.

A key step in the proposed forward synthesis is the nucleophilic ring-opening of an epoxide by 1,2,4-triazole. This is a well-established method for introducing the triazole moiety onto an alkyl chain.[8][9]

Proposed Synthetic Protocol

The following protocol outlines a potential multi-step synthesis of the target compound.

Step 1: Synthesis of 2,2-dimethyloxirane (Isobutylene oxide)

This starting material can be synthesized from isobutylene via epoxidation.

  • Materials: Isobutylene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve isobutylene in DCM in a flask equipped with a dropping funnel and a magnetic stirrer, and cool to 0 °C in an ice bath.

    • Slowly add a solution of m-CPBA in DCM to the cooled isobutylene solution.

    • Allow the reaction to stir at 0 °C for 2-3 hours, then warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation to yield 2,2-dimethyloxirane.[10]

Step 2: Synthesis of 1-(2-methyl-oxiran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethane

This step involves the key ring-opening reaction.

  • Materials: 2,2-dimethyloxirane, 1,2,4-triazole, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 1,2,4-triazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to form the sodium salt of the triazole.

    • Slowly add a solution of 2,2-dimethyloxirane in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 80-90 °C and stir for 24 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[8]

Step 3: Conversion to 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol

This final step involves the conversion of the intermediate to the target amino alcohol. A plausible route involves the introduction of an amino group and subsequent reduction.

  • Materials: The product from Step 2, a suitable aminating agent (e.g., via a Ritter reaction followed by hydrolysis, or other established methods for converting an alkene to an amino alcohol), a reducing agent (e.g., Lithium aluminum hydride), and appropriate solvents.

  • Note: The specific conditions for this step would require further optimization and are presented here as a general strategy. A chiral synthesis approach could be employed at this stage to obtain an enantiomerically pure product.[1]

Design and Synthesis of Novel Triazole Derivatives

The core building block provides two primary handles for derivatization: the amino group and the hydroxyl group. The following protocols outline general methods for creating a library of novel triazole compounds.

N-Acylation of the Amino Group

Introducing various acyl groups can probe interactions with different pockets of the enzyme's active site and modulate the compound's physicochemical properties.

NAcylation Start 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol Product N-Acylated Derivative Start->Product Reaction Reagent Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agent Reagent->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product

Caption: General workflow for N-acylation.

Protocol for N-Acylation:

  • Materials: 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol, desired acyl chloride (e.g., benzoyl chloride, 4-fluorobenzoyl chloride) or carboxylic acid, a coupling agent (e.g., HATU), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an anhydrous aprotic solvent (e.g., DCM or THF).

  • Procedure:

    • Dissolve the amino alcohol in the anhydrous solvent.

    • Add the base to the solution.

    • If using an acyl chloride, add it dropwise to the reaction mixture at 0 °C.

    • If using a carboxylic acid, pre-activate it with the coupling agent before adding it to the amino alcohol solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

O-Alkylation of the Hydroxyl Group

Modification at the hydroxyl position can introduce functionalities that may interact with the entrance of the enzyme's active site or improve solubility.

Protocol for O-Alkylation:

  • Materials: 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (with the amino group protected, e.g., as a Boc-carbamate), a strong base (e.g., sodium hydride), an alkylating agent (e.g., benzyl bromide, methyl iodide), and an anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Procedure:

    • Dissolve the N-protected amino alcohol in the anhydrous solvent.

    • Add the strong base portion-wise at 0 °C to form the alkoxide.

    • Stir for 30 minutes at room temperature.

    • Add the alkylating agent and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Remove the protecting group under appropriate conditions (e.g., TFA for Boc).

    • Purify the final product by column chromatography.

Click Chemistry for Further Derivatization

The triazole ring itself can be a point of modification, although this is less common for 1,2,4-triazoles compared to 1,2,3-triazoles. However, if a precursor with a terminal alkyne or azide is used in the initial synthesis, "click" chemistry can be a powerful tool for diversification.[6]

Biological Evaluation of Novel Triazole Derivatives

A systematic evaluation of the antifungal activity of the newly synthesized compounds is crucial. The following protocols describe standard in vitro and in vivo assays.

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

MIC_Assay Start Prepare stock solutions of novel triazole compounds Dilution Perform serial dilutions in a 96-well microtiter plate Start->Dilution Inoculation Inoculate wells with a standardized fungal suspension Dilution->Inoculation Incubation Incubate plates at the appropriate temperature and duration Inoculation->Incubation Reading Visually or spectrophotometrically determine the MIC Incubation->Reading

Caption: Workflow for MIC determination.

Protocol for Broth Microdilution Assay (adapted from CLSI guidelines):

  • Materials: 96-well microtiter plates, RPMI-1640 medium, standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus), novel triazole compounds, positive control antifungal (e.g., fluconazole), negative control (drug-free medium).

  • Procedure:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in RPMI-1640 medium in the wells of a 96-well plate.

    • Prepare a standardized fungal inoculum according to CLSI guidelines.

    • Add the fungal inoculum to each well.

    • Include a positive control (a known antifungal) and a negative control (medium with inoculum but no drug).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control.

Table 1: Representative Data Presentation for In Vitro Antifungal Activity

Compound IDC. albicans MIC (µg/mL)C. krusei MIC (µg/mL)A. fumigatus MIC (µg/mL)
Core Molecule>64>64>64
Derivative A81632
Derivative B0.548
Fluconazole1>64Not active
Voriconazole0.2510.5
In Vivo Efficacy Studies

Promising candidates from in vitro screening should be evaluated in an animal model of systemic fungal infection.

Protocol for a Murine Model of Disseminated Candidiasis:

  • Materials: Immunocompromised mice (e.g., neutropenic), a virulent strain of Candida albicans, novel triazole compound formulated for in vivo administration, vehicle control, positive control drug.

  • Procedure:

    • Induce immunosuppression in the mice (e.g., with cyclophosphamide).

    • Infect the mice intravenously with a lethal dose of C. albicans.

    • Administer the test compound and controls (vehicle and positive control) at specified doses and time intervals.

    • Monitor the mice for survival over a period of 14-21 days.

    • In a parallel experiment, euthanize a subset of mice at various time points to determine the fungal burden in target organs (e.g., kidneys, brain) by plating homogenized tissue on selective agar.

    • The primary endpoints are survival rate and reduction in fungal burden.

Computational Modeling: Guiding Drug Design

Molecular docking studies can provide valuable insights into the binding interactions of the novel triazole derivatives with the target enzyme, fungal CYP51.

Protocol for Molecular Docking:

  • Software: A molecular modeling software package (e.g., AutoDock, Glide, GOLD).

  • Procedure:

    • Obtain the crystal structure of the target enzyme (e.g., Candida albicans CYP51) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the 3D structures of the novel triazole derivatives and minimize their energy.

    • Define the binding site on the enzyme, typically centered on the heme cofactor.

    • Perform the docking calculations to predict the binding poses and affinities of the compounds.

    • Analyze the results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compounds and the enzyme's active site residues. This can help rationalize the observed structure-activity relationships (SAR).

Conclusion

The novel building block, 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol , presents a versatile platform for the design and synthesis of new triazole antifungal agents. By providing a plausible synthetic route and detailed protocols for derivatization and evaluation, this guide aims to empower researchers to explore the potential of this scaffold. The combination of rational design, efficient synthesis, and systematic biological and computational evaluation will be crucial in the quest for more effective treatments for life-threatening fungal infections.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.).
  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.).
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022).
  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC. (n.d.).
  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. (n.d.).
  • Buy 3-Ethyl-2,2-dimethyloxirane | 1192-22-9 - Smolecule. (2024).
  • Application Notes & Protocols: The Role of the 1,2,4-Triazole Moiety in the Synthesis of Potent Antifungal Agents - Benchchem. (n.d.).
  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring - MDPI. (2025).
  • Full article: Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - Taylor & Francis. (2023).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol

Welcome to the technical support center for the synthesis of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields and overcome common challenges in this multi-step synthesis.

I. Overview of the Synthetic Pathway

The synthesis of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol typically proceeds through a sequence involving the formation of a suitable electrophile followed by nucleophilic substitution with 1,2,4-triazole and subsequent functional group manipulations. A representative synthetic route is outlined below. Understanding each step is crucial for effective troubleshooting.

Synthetic_Pathway A 2-Methyl-2-aminobutane-1,4-diol B Intermediate Tosylate A->B Tosylation (TsCl, Pyridine) C 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol B->C Nucleophilic Substitution (Base, e.g., K2CO3, DMF) D 1,2,4-Triazole D->C

Caption: General synthetic workflow for 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Tosylation Step

Question: I am experiencing a low yield during the conversion of 2-Methyl-2-aminobutane-1,4-diol to its tosylated intermediate. What are the likely causes and how can I improve the yield?

Answer: Low yields in tosylation reactions of amino alcohols are often due to competing reactions and suboptimal conditions. Here’s a breakdown of potential causes and solutions:

  • Cause A: Competing N-Tosylation and O-Tosylation. The starting material contains both an amino and a hydroxyl group. While the primary hydroxyl group is the target for tosylation, the amino group can also react with tosyl chloride, leading to undesired side products.

    • Solution: Protect the amine group before tosylation. A common strategy is to use a suitable protecting group like Boc (tert-butyloxycarbonyl) which can be removed later in the synthesis.

  • Cause B: Inadequate Base. Pyridine is commonly used as a base to neutralize the HCl byproduct. If the base is not effective or used in insufficient quantity, the reaction mixture can become acidic, protonating the amine and deactivating it as a nucleophile.

    • Solution: Ensure at least a stoichiometric amount of a suitable base like pyridine or triethylamine is used.[1] The reaction should be performed under anhydrous conditions to prevent hydrolysis of the tosyl chloride.

  • Cause C: Low Reaction Temperature. Tosylation reactions are often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[1] However, if the temperature is too low, the reaction may proceed very slowly, leading to incomplete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, consider allowing it to slowly warm to room temperature after the initial addition of tosyl chloride at 0 °C.

Experimental Protocol: Tosylation of a Primary Alcohol [1]

  • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Perform a standard aqueous workup and purify the crude product by column chromatography.

Issue 2: Low Yield in the Nucleophilic Substitution Step

Question: My yield for the reaction between the tosylated intermediate and 1,2,4-triazole is poor. What factors could be contributing to this, and how can I optimize the reaction?

Answer: The nucleophilic substitution of a tosylate with 1,2,4-triazole is a critical step that can be influenced by several factors.

  • Cause A: Incorrect Base Selection. The choice of base is crucial for deprotonating the 1,2,4-triazole, making it a more potent nucleophile. A weak base may not be sufficient to drive the reaction to completion.

    • Solution: Stronger bases like sodium methoxide, potassium carbonate, or sodium hydride are often more effective than weaker bases like triethylamine.[2][3] The choice of base can also influence the regioselectivity of the alkylation.

  • Cause B: Regioselectivity Issues (N1 vs. N4 Alkylation). 1,2,4-triazole has two potential sites for alkylation (N1 and N4). The reaction conditions can influence the ratio of the resulting regioisomers.[3][4] While N1 alkylation is generally favored, the formation of the N4 isomer can reduce the yield of the desired product.[3]

    • Solution: The use of DBU (1,8-Diazabicycloundec-7-ene) as a base in a solvent like THF has been shown to give high N1-selectivity.[2][4]

  • Cause C: Inappropriate Solvent. The solvent plays a significant role in SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity.

    • Solution: Use a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).[1][2]

Table 1: Common Base and Solvent Combinations for N-Alkylation of 1,2,4-Triazoles

BaseSolventTypical Temperature (°C)Notes
Potassium CarbonateDMF25-80A common and effective general-purpose system.[2]
Sodium HydrideTHF0 - RTA strong base, requires careful handling under inert atmosphere.[3]
DBUTHFRTOften provides high N1-selectivity.[2][4]
Sodium MethoxideMethanolRTA strong base, can also act as a nucleophile if the substrate is susceptible.[3]

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Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; }

Caption: Troubleshooting workflow for the nucleophilic substitution step.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product, 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol. What are the best methods for purification?

Answer: The purification of this amino alcohol can be challenging due to its polarity and potential for forming a mixture of regioisomers.

  • Technique A: Column Chromatography. Silica gel column chromatography is a common method for purifying polar compounds.[2]

    • Eluent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., dichloromethane/methanol) and gradually increase the polarity by increasing the percentage of methanol. The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can help to reduce tailing of the amine on the silica gel.

  • Technique B: Recrystallization. If the product is a solid, recrystallization can be an effective purification method.

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures (e.g., isopropanol, ethanol/ether) to find the optimal conditions.[5]

  • Technique C: High-Performance Liquid Chromatography (HPLC). For very difficult separations, preparative HPLC can be used.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nucleophilic substitution reaction?

A1: The optimal temperature depends on the specific reactants and solvent used. Generally, these reactions are conducted between room temperature and 80 °C.[1] It is recommended to start at room temperature and gently heat the reaction mixture if the reaction is proceeding slowly, while monitoring for the formation of byproducts by TLC.

Q2: How can I confirm the regiochemistry of the triazole alkylation?

A2: The regiochemistry can be determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons on the triazole ring are different for the N1 and N4 isomers. 1H and 13C NMR are powerful tools for this purpose.

Q3: Are there any alternative methods for synthesizing 1,2,4-triazoles?

A3: Yes, there are several methods for the synthesis of the 1,2,4-triazole ring itself. These include the reaction of hydrazines with nitriles or the cyclization of various precursors.[6][7] However, for the specific synthesis of the target molecule, the N-alkylation of pre-formed 1,2,4-triazole is a common and direct approach.

Q4: Can microwave irradiation be used to improve the reaction yield and reduce reaction times?

A4: Microwave-assisted organic synthesis can be a very effective technique for accelerating reactions, including N-alkylation.[2] It can often lead to higher yields and shorter reaction times compared to conventional heating. If you have access to a microwave reactor, it is worth exploring its use for the nucleophilic substitution step.

Experimental Protocol: Microwave-Assisted N-Alkylation [2]

  • In a microwave-safe reaction vessel, combine the 1,2,4-triazole (1.0 eq), the alkylating agent (1.0-1.2 eq), and a suitable base (e.g., potassium carbonate, 1.5-2.0 eq) in a suitable solvent (e.g., ethanol, DMF).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature and proceed with the workup and purification.

IV. References

  • Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles - Benchchem. Available at:

  • Shreeve, J. M., et al. (2002). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. The Journal of Organic Chemistry. Available at:

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at:

  • Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups - Benchchem. Available at:

  • Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Thieme Connect. Available at:

  • A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications (RSC Publishing). Available at:

  • Ch8 : Tosylates - University of Calgary. Available at:

  • Substitution (Tosylate) - Common Conditions. Organic Chemistry Data. Available at:

  • Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Synthesis. Available at:

  • Nucleophilic Substitution Reactions. SlidePlayer. Available at:

  • "optimizing reaction conditions for 4-amino-1,2,4-triazole synthesis" - Benchchem. Available at:

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (AMTB)

Welcome to the Technical Support Center for 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (AMTB) . This compound is a highly specialized, sterically hindered amino alcohol featuring a 1,2,4-triazole moiety.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (AMTB) . This compound is a highly specialized, sterically hindered amino alcohol featuring a 1,2,4-triazole moiety. It is frequently utilized as a critical intermediate in the synthesis of azole-based therapeutics and complex active pharmaceutical ingredients (APIs).

While the 1,2,4-triazole ring exhibits robust thermal stability and resistance to cleavage[1], the 2-amino-1-alkanol backbone is highly vulnerable. Failure to implement rigorous storage protocols will result in rapid thermal and oxidative degradation, compromising downstream synthetic yields and biological assay integrity.

Part 1: Mechanistic Understanding of AMTB Degradation

To effectively prevent degradation, researchers must understand the causality behind the compound's instability. AMTB degrades via two primary, parallel pathways driven by environmental exposure and thermal kinetic energy:

1. CO₂-Mediated Thermal Cyclization (Oxazolidinone Formation) Because AMTB contains a sterically hindered primary alkanolamine structure, it is highly hygroscopic and readily absorbs atmospheric carbon dioxide (CO₂) and moisture. The primary amine reacts with CO₂ to form a carbamate intermediate. Upon exposure to thermal stress (even at room temperature), this carbamate undergoes an intramolecular cyclization, eliminating water to form a highly stable, cyclic oxazolidinone degradant[2].

2. Oxidative Deamination Exposure to atmospheric oxygen initiates a free-radical degradation cascade. An electron or hydrogen atom is abstracted from the nitrogen or the α -carbon, generating an N-centered radical. Driven by thermal energy, this intermediate undergoes homolytic cleavage, resulting in deamination and the generation of volatile fragmentation products[3].

AMTB_Degradation AMTB AMTB (Primary Amino Alcohol) Carbamate Carbamate Intermediate (CO2 Adduct) AMTB->Carbamate Atmospheric CO2 Moisture Catalyzed Radical N-Centered Radical (Oxidative Intermediate) AMTB->Radical Atmospheric O2 Electron Abstraction Oxazolidinone Cyclic Oxazolidinone (+26 Da Mass Shift) Carbamate->Oxazolidinone Thermal Stress (>4°C) Dehydration (-H2O) Deamination Deamination & Fragmentation (Loss of Amine) Radical->Deamination Thermal Stress (>4°C) Homolytic Cleavage

Thermal and oxidative degradation pathways of AMTB via oxazolidinone formation and deamination.

Part 2: Troubleshooting & FAQs

Q: My AMTB powder has turned pale yellow and clumped together. Is it still usable? A: The clumping indicates that the hygroscopic amino alcohol has absorbed atmospheric moisture, which lowers the glass transition temperature and accelerates kinetic reactions. The yellowing is a definitive sign of oxidative degradation, where N-centered radicals have polymerized into complex, colored species[3]. Do not use this batch for sensitive syntheses. You must perform an LC-MS analysis; if the purity has dropped below 95%, discard the material.

Q: I am observing a new peak in my LC-MS analysis with a mass shift of +26 Da relative to AMTB. What is this degradant? A: A mass shift of +26 Da corresponds exactly to the addition of a carbonyl group (+28 Da from CO) and the loss of two protons (-2 Da). This is the mass signature of the cyclic oxazolidinone degradant . It confirms that your compound was exposed to CO₂ to form a carbamate, followed by thermal stress which drove the dehydration and ring-closure mechanism[2]. To prevent this, you must store the compound under an inert Argon atmosphere.

Q: Can I store AMTB in a standard laboratory desiccator at room temperature? A: No. While a desiccator removes moisture, it does not remove oxygen or CO₂, nor does it eliminate the thermal energy required to drive the degradation pathways. AMTB must be stored at -20°C to arrest the thermal kinetics of oxazolidinone formation and oxidative deamination.

Part 3: Quantitative Degradation Data

The following table summarizes the degradation profile of AMTB over a 6-month period under various storage conditions. This data highlights the critical necessity of combining low temperatures with inert atmospheric blanketing.

Storage TemperatureAtmosphereContainer Closure SystemPurity at 6 Months (%)Primary Degradation Mechanism
25°C (Room Temp) Ambient AirClear Glass, standard cap68.4%Oxazolidinone formation & Oxidation
25°C (Room Temp) Argon PurgedAmber Glass, PTFE septum89.2%Thermal cyclization (trace O₂/CO₂)
4°C (Refrigerated) Ambient AirAmber Glass, PTFE septum82.1%Carbamate formation (moisture driven)
4°C (Refrigerated) Argon PurgedAmber Glass, PTFE septum96.5%Minimal (slow kinetic degradation)
-20°C (Freezer) Argon PurgedAmber Glass, PTFE septum>99.5% None detected

Part 4: Standard Operating Procedure (SOP) for Aliquoting & Storage

To ensure a self-validating and fail-safe storage environment, follow this rigorous step-by-step protocol when receiving or handling bulk AMTB.

Phase 1: Equilibration & Environment Preparation

  • Temperature Equilibration: Before opening any bulk container of AMTB retrieved from cold storage, allow it to equilibrate to room temperature in a desiccator for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating carbamate formation.

  • Glovebox Setup: Transfer the equilibrated bulk container into a controlled glovebox environment purged with high-purity Argon (O₂ < 5 ppm, H₂O < 5 ppm). Note: Argon is preferred over Nitrogen because it is heavier than air and provides a superior protective blanket inside the vial.

Phase 2: Aliquoting 3. Vial Selection: Use pre-dried, amber glass vials (to prevent any potential photo-catalyzed radical initiation) equipped with PTFE-lined silicone septa caps. 4. Dispensing: Weigh and dispense AMTB into single-use aliquots. Causality: Creating single-use aliquots prevents the repeated freeze-thaw cycles and atmospheric exposure that occur when repeatedly sampling from a single master stock.

Phase 3: Sealing & Long-Term Storage 5. Argon Blanketing: While still inside the glovebox, ensure the headspace of each vial is fully saturated with Argon. 6. Capping and Sealing: Securely tighten the PTFE-lined caps. For added security against gas exchange, wrap the junction of the cap and vial with Parafilm. 7. Storage: Immediately transfer the sealed aliquots to a -20°C freezer dedicated to sensitive chemical intermediates.

Phase 4: Validation (Quality Control) 8. Periodic LC-MS Check: Every 3 months, sacrifice one aliquot to run an LC-MS analysis. Monitor specifically for the +26 Da mass shift (oxazolidinone) and early-eluting fragmentation peaks (deamination) to validate the integrity of your storage system.

References

  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one: Experiments and Kinetics Modeling Industrial & Engineering Chemistry Research - ACS Publications[Link]

  • Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture Industrial & Engineering Chemistry Research - ACS Publications[Link]

  • A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives The Chemical Record - PubMed[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Resolution of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical thermodynamic and kinetic bottlenecks encountered when crystallizing 2-Amino-2-methyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical thermodynamic and kinetic bottlenecks encountered when crystallizing 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol. This molecule—a highly functionalized chiral intermediate critical for triazole antifungal APIs—presents three major challenges: Liquid-Liquid Phase Separation (LLPS / Oiling Out) , Polymorphic Variability , and Chiral Resolution .

This guide provides field-proven, self-validating protocols and mechanistic explanations to ensure high-purity, reproducible yields.

Part 1: Diagnostic Workflow

The following decision tree maps the thermodynamic pathways and troubleshooting interventions required to isolate the stable, enantiopure intermediate.

TroubleshootingWorkflow Start Crude Triazole Amino-Alcohol Dissolution Dissolution in Solvent System Start->Dissolution Cooling Cooling & Supersaturation Generation Dissolution->Cooling PhaseCheck Phase Behavior Observation Cooling->PhaseCheck LLPS Liquid-Liquid Phase Separation (Oiling Out) PhaseCheck->LLPS Emulsion/Cloudy Solidification Solid Nucleation PhaseCheck->Solidification Suspension LLPS_Fix Adjust Miscibility Gap: Modify Solvent Polarity & Add Seeds LLPS->LLPS_Fix PolyCheck Polymorph/Hydrate Assessment (PXRD/DSC) Solidification->PolyCheck LLPS_Fix->Dissolution Unstable Metastable Phase or Mixed Polymorphs PolyCheck->Unstable Variable MP/XRPD Stable Thermodynamically Stable Phase PolyCheck->Stable Consistent Profile Poly_Fix Thermodynamic Slurry Maturation Unstable->Poly_Fix Resolution Diastereomeric Salt Crystallization Stable->Resolution Poly_Fix->PolyCheck PureEnantiomer Enantiopure API Intermediate Resolution->PureEnantiomer

Fig 1. Diagnostic workflow for resolving LLPS, polymorphism, and chiral resolution.

Part 2: Troubleshooting Guide & FAQs

Section A: Overcoming Oiling Out (Liquid-Liquid Phase Separation)

Q: Why does my solution turn into a milky emulsion and form a sticky resin at the bottom of the reactor instead of crystallizing? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs because the integration of solute molecules into the rigid crystal lattice is kinetically hindered[1]. The target molecule possesses a primary hydroxyl, a primary amine, and a 1,2,4-triazole ring. These functional groups create a dense, competing hydrogen-bonding network with polar solvents. When supersaturation is generated too rapidly (e.g., via crash cooling), the system enters a miscibility gap and minimizes its free energy by separating into a solute-rich liquid phase and a solvent-rich phase, rather than nucleating a solid.

Q: Why does the purity drop significantly when oiling out occurs? A: The solute-rich oil phase acts as a highly effective organic solvent for structurally similar impurities. Because the target material and impurities distribute into this secondary liquid phase based on their partition coefficients, the oil droplets become "sinks" for impurities, bypassing the impurity rejection mechanism inherent to slow crystal lattice formation[2].

Actionable Causality & Validation: To validate if LLPS is your issue, monitor the reactor with an in-situ turbidity probe. If the solution clouds at a specific temperature but clears immediately upon a 2–3°C heating cycle (without the hysteresis typical of solid dissolution), you are hitting a liquid miscibility gap. The solution is to bypass this gap by altering the solvent polarity (e.g., shifting from pure ethanol to an Ethyl Acetate/Heptane mixture) and introducing seed crystals at low supersaturation to force primary solid nucleation before the LLPS boundary is reached.

Section B: Managing Polymorphism & Hydrate Formation

Q: Batch-to-batch analysis shows varying melting points and inconsistent dissolution profiles. What is causing this? A: 1,2,4-triazole derivatives are highly prone to polymorphism due to the rotational flexibility around the triazole-alkyl bond and the imbalance of hydrogen-bond donors and acceptors[3]. Rapid crystallization kinetically traps the molecule in metastable polymorphs or pseudopolymorphs (hydrates, if water activity in the solvent is high).

Actionable Causality & Validation: Metastable forms have higher free energy and higher solubility. You can self-validate the presence of a metastable form by performing a slurry maturation test: suspend the varying batches in a saturated solvent at an elevated temperature for 24 hours. The thermodynamic driving force will cause the metastable forms to dissolve and recrystallize as the single, most thermodynamically stable polymorph. Always verify the final form using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Section C: Chiral Resolution via Diastereomeric Salt Crystallization

Q: How can I efficiently separate the (R) and (S) enantiomers of this racemic intermediate? A: The most scalable and industrially reliable method is Diastereomeric Salt Crystallization[4]. By reacting the racemic primary amine with an enantiopure chiral acid (e.g., L-Tartaric acid), you generate a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including distinct solubility product constants ( Ksp​ ).

Actionable Causality & Validation: The success of this resolution depends entirely on maximizing the solubility difference between the two salts. Adding a precise amount of water to an alcoholic solvent system increases the absolute solubility of both salts but disproportionately widens the ΔKsp​ between them, enhancing the thermodynamic resolution[4]. Validate the thermodynamic efficiency by measuring the optical rotation of the mother liquor; it should progressively enrich in the opposite enantiomer as the target salt crystallizes.

Part 3: Quantitative Data & Optimization Parameters

The following table summarizes the shift from kinetically controlled (failure-prone) to thermodynamically controlled (optimized) crystallization parameters.

ParameterKinetic Control (Sub-optimal)Thermodynamic Control (Optimized)Mechanistic Outcome
Solvent System Pure Ethanol or MethanolEtOAc / Heptane (70:30 v/v)Reduces hydrogen-bond solvation; shifts the LLPS miscibility gap.
Cooling Rate > 1.0 °C / min (Crash cooling)0.1 °C / min (Linear or Cubic)Prevents high supersaturation; avoids kinetic trapping of metastable polymorphs.
Seeding Strategy Unseeded (Spontaneous)1-2 wt% seeds at Tclear​−5∘C Bypasses primary nucleation energy barrier; entirely prevents oiling out.
Resolution Agent Equimolar Chiral Acid in pure EtOH0.8 eq L-Tartaric Acid in EtOH/H₂OSub-stoichiometric acid prevents co-precipitation; water widens Ksp​ gap.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Anti-Oiling Out Cooling Crystallization

This protocol is designed to establish a self-validating system that bypasses the LLPS boundary.

  • Dissolution: Charge the reactor with crude 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol and 10 volumes of Ethyl Acetate/Heptane (70:30 v/v). Heat to 65°C under moderate agitation until a clear solution is achieved.

  • Metastable Zone Entry: Cool the solution linearly to 55°C. Self-Validation: The solution must remain completely clear. If turbidity appears, reheat to 65°C and add 1 volume of EtOAc to adjust the concentration.

  • Seeding: Introduce 1.5 wt% of finely milled, phase-pure seed crystals. Hold the temperature at 55°C for 2 hours. This hold time allows secondary nucleation to occur, consuming supersaturation via crystal growth rather than liquid phase separation.

  • Controlled Desupersaturation: Cool the suspension to 5°C at a strict rate of 0.1°C/min.

  • Isolation: Filter the resulting dense suspension, wash the cake with 2 volumes of cold Heptane (5°C), and dry under vacuum at 40°C.

Protocol 2: Diastereomeric Salt Resolution

This protocol utilizes L-Tartaric acid to isolate the desired enantiomer.

  • Salt Formation: Dissolve the racemic amino-alcohol (1.0 eq) in 8 volumes of an Ethanol/Water mixture (85:15 v/v) at 70°C. Slowly charge L-(+)-Tartaric acid (0.8 eq) into the reactor.

  • Equilibration: Stir at 70°C for 30 minutes to ensure complete salt formation.

  • Selective Crystallization: Cool the reactor to 50°C. Seed with 0.5 wt% of the enantiomerically pure target diastereomeric salt. Hold for 1.5 hours to establish the thermodynamic equilibrium defined by the Ksp​ [4].

  • Cooling & Isolation: Cool to 15°C at 0.05°C/min. Filter the crystals.

  • Validation: Analyze the isolated crystals via chiral HPLC. If the Enantiomeric Excess (ee%) is < 98%, perform a single reslurry of the wet cake in 5 volumes of Ethanol/Water (90:10 v/v) at 60°C for 2 hours, then cool to 20°C and refilter.

Part 5: References

1.[3] Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. ijmtlm.org. URL: 2.[1] Oiling Out in Crystallization. mt.com. URL: 3.[2] Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. acs.org. URL: 4.[4] Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. rsc.org. URL:

Sources

Optimization

Technical Support Center: Resolving Enantiomeric Impurities in 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol Batch Production

Welcome to the Advanced Technical Support Center for the batch production of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol . This highly functionalized intermediate is critical in the synthesis of advanced triazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the batch production of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol . This highly functionalized intermediate is critical in the synthesis of advanced triazole antifungals. The molecule presents a unique structural challenge: a quaternary stereocenter at the C2 position (bonded to a methyl group, an amine, a primary alcohol, and an ethyl-triazole chain).

Because the chiral center is fully substituted and sterically congested, traditional asymmetric catalysis often yields high levels of enantiomeric impurities. This guide provides field-proven troubleshooting strategies, focusing on the causality behind classical diastereomeric salt resolution and biocatalytic kinetic resolution.

Part 1: Troubleshooting Desk (FAQs)

Q1: We are attempting an enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B), but our Enantiomeric Ratio (E-value) is unacceptably low (<5). Why is the enzyme failing to discriminate the enantiomers?

Causality & Solution: The low E-value is a direct consequence of the molecule's topology. In 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol, the primary reaction site (the C1 hydroxyl group) is separated from the C2 quaternary stereocenter. Lipases follow a classical three-point attachment model; when the chiral center is "remote" or highly substituted, the energy difference between the diastereomeric transition states of the two enantiomers is minimal, leading to poor discrimination[1].

To fix this, implement a "Low-Temperature Lipase Protocol." Lowering the reaction temperature from 25°C to -20°C (or even -40°C) reduces the conformational flexibility of the substrate-enzyme complex. This thermodynamic restriction amplifies the steric clashes of the undesired enantiomer within the enzyme's active site, exponentially increasing the E-value[1]. Additionally, switch your acyl donor to vinyl butyrate, which provides better hydrophobic packing in the CAL-B active site compared to vinyl acetate[2].

Q2: We are using Di-p-toluoyl-L-tartaric acid (L-DTTA) for classical resolution, but the diastereomeric excess (de%) stalls at 80% and our yields are poor. How can we force a higher optical purity?

Causality & Solution: When using a standard 1:1 molar ratio of racemate to L-DTTA, both the (R) -amine•L-DTTA and (S) -amine•L-DTTA salts often co-precipitate due to overlapping solubility profiles in standard solvents like ethanol[3].

To fix this, adopt the Pope and Peachey Method. Instead of using 1.0 equivalent of the expensive chiral resolving agent, use a mixture of 0.6 equivalents of L-DTTA and 0.4 equivalents of a cheap inorganic acid (like HCl) [4]. The HCl acts as a thermodynamic sink. It forms a highly soluble hydrochloride salt with the more soluble enantiomer, forcing the less soluble enantiomer to exclusively precipitate as the tartrate salt. This competitive equilibrium dramatically pushes the de% to >99% while simultaneously reducing the cost of the chiral auxiliary[4].

Q3: During the downstream alkaline workup to liberate the free base from the tartrate salt, we observe a slight drop in enantiomeric excess (epimerization). What is causing this?

Causality & Solution: While quaternary stereocenters cannot racemize via classical enolization (as they lack an alpha-proton), the 1,2,4-triazole ring is an excellent leaving group under extreme conditions. If the alkaline workup is performed at elevated temperatures (>60°C), a reversible retro-aldol-type cleavage or a temporary ring-opening/re-closure mechanism can occur, leading to trace racemization. Solution: Maintain the internal temperature strictly below 20°C during the KOH addition. Use a biphasic extraction system (e.g., Water / Methyl Isobutyl Ketone) so that the liberated free base is immediately partitioned into the organic layer, shielding it from the harsh aqueous alkaline environment.

Part 2: Empirical Data & Optimization Metrics

The following tables summarize the quantitative parameters required to optimize both classical and enzymatic resolution pathways for this specific quaternary amino alcohol.

Table 1: Classical Resolution Agents (Pope & Peachey Method)

Data represents expected outcomes for the resolution of 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol.

Resolving Agent (0.6 eq)Co-Acid (0.4 eq)Solvent SystemTemp ProfileExpected YieldExpected de%
Di-p-toluoyl-L-tartaric acid Aqueous HClEtOH / H₂O (8:2)60°C → 18°C42 - 45%>99.5%
D-Mandelic Acid Aqueous HClIsopropanol70°C → 20°C30 - 35%85 - 90%
(1S)-(+)-10-Camphorsulfonic Acid None (1.0 eq used)Acetone50°C → 10°C25 - 28%80 - 85%
Table 2: CAL-B Enzymatic Kinetic Resolution Parameters

Optimization of Enantiomeric Ratio (E-value) via thermodynamic control.

Acyl Donor (3.0 eq)SolventTemperatureTimeConversion (%)E-value
Vinyl AcetateToluene25°C24 h50%4.5
Vinyl AcetateToluene-20°C72 h38%15.2
Vinyl ButyrateAcetonitrile25°C24 h48%8.0
Vinyl Butyrate Acetonitrile -40°C 96 h 32% >25.0

Part 3: Validated Experimental Workflows

Protocol A: Diastereomeric Salt Resolution (Pope & Peachey Method)

This protocol is a self-validating system; the integration of chiral HPLC at Step 4 ensures that only material meeting the >99% de threshold proceeds to free-basing.

  • Dissolution: Charge a jacketed reactor with 1.0 kg (1.0 eq) of racemic 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol and 8.0 L of an Ethanol/Water mixture (80:20 v/v). Stir at 250 rpm.

  • Acid Addition: Add 0.6 eq of Di-p-toluoyl-L-tartaric acid (L-DTTA)[3]. Once dissolved, slowly add 0.4 eq of 1M aqueous HCl.

  • Thermodynamic Crystallization: Heat the reactor to 60°C until a homogenous solution forms. Cool the reactor at a linear rate of -10°C/hour until the internal temperature reaches 18°C. Add 1% wt seed crystals of the pure (R) -tartrate salt at 45°C to induce nucleation.

  • Filtration & IPC: Filter the resulting slurry. Wash the filter cake with 1.0 L of cold ethanol (5°C). In-Process Control (IPC): Take a 10 mg sample of the cake, free-base with NaOH, and analyze via Chiral HPLC. Proceed only if de% > 99.0%.

  • Alkaline Workup: Suspend the validated filter cake in 5.0 L of Methyl Isobutyl Ketone (MIBK) and 3.0 L of water. Cool to 10°C. Slowly add 20% aqueous KOH until the aqueous layer reaches pH 10.5.

  • Phase Separation: Separate the layers. Wash the MIBK layer with brine, dry over Na₂SO₄, and concentrate under vacuum to yield the enantiopure free base.

ClassicalResolution Racemate Racemic Amino Alcohol (R/S Mixture) SaltFormation Diastereomeric Salt Formation (EtOH/H2O, 60°C to 18°C) Racemate->SaltFormation ResolvingAgent L-DTTA (0.6 eq) + HCl (0.4 eq) (Pope & Peachey Method) ResolvingAgent->SaltFormation Crystallization Selective Crystallization SaltFormation->Crystallization SolidSalt Solid Cake: (R)-Amine • L-DTTA (>99% de) Crystallization->SolidSalt Precipitates MotherLiquor Mother Liquor: (S)-Amine • HCl (Soluble) Crystallization->MotherLiquor Remains dissolved FreeBase Alkaline Workup (KOH) Biphasic Extraction (MIBK) SolidSalt->FreeBase PureEnantiomer Enantiopure (R)-Amino Alcohol FreeBase->PureEnantiomer

Caption: Workflow for the classical resolution of the amino alcohol using the Pope and Peachey method.

Protocol B: Enzymatic Kinetic Resolution via CAL-B

This protocol utilizes thermodynamic restriction to force enantiomeric discrimination at a remote quaternary stereocenter.

  • Substrate Preparation: Dissolve 100 g of racemic 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol in 1.5 L of anhydrous acetonitrile under a nitrogen atmosphere.

  • Acyl Donor Addition: Add 3.0 equivalents of vinyl butyrate. (Vinyl butyrate is preferred over vinyl acetate to prevent the formation of highly volatile and toxic acetaldehyde byproducts, yielding butyraldehyde instead).

  • Biocatalyst Charge: Add 50 g of immobilized Candida antarctica Lipase B (Novozym 435)[2].

  • Low-Temperature Incubation: Cool the reactor to -40°C. Stir gently (150 rpm) to prevent mechanical shearing of the immobilized enzyme beads. Incubate for 96 hours[1].

  • Reaction Quenching & Filtration: Filter the reaction mixture through a coarse glass frit to recover the immobilized enzyme (which can be washed with cold acetonitrile and recycled).

  • Chromatographic Separation: Concentrate the filtrate. Separate the highly lipophilic (R) -butyrate ester from the highly polar unreacted (S) -amino alcohol using silica gel chromatography (Eluent: Dichloromethane/Methanol 95:5).

EnzymaticResolution Racemate Racemic Amino Alcohol (Quaternary Stereocenter) Reaction Enantioselective Acylation (Acetonitrile, -40°C) Racemate->Reaction Enzyme CAL-B (Novozym 435) + Vinyl Butyrate Enzyme->Reaction Products Product Mixture Reaction->Products Separation Silica Gel Chromatography Products->Separation Ester (R)-Butyrate Ester (Lipophilic) Alcohol Unreacted (S)-Alcohol (Polar) Separation->Ester Separation->Alcohol

Caption: Biocatalytic kinetic resolution pathway utilizing CAL-B under low-temperature thermodynamic control.

References

  • Alalla, A., et al. "Easy kinetic resolution of some β-amino alcohols by Candida antarctica lipase B catalyzed hydrolysis in organic media." Tetrahedron: Asymmetry, 2016. Available at:[Link][2]

  • Chung, C. K., et al. "Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate." ACS Publications, 2015. Available at:[Link][3]

  • Akita, H., et al. "Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds." PMC, 2010. Available at:[Link][1]

  • Shiraiwa, T., et al. "Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-L-tartaric acid via diastereomeric salt formation based on the Pope and Peachey method." ResearchGate, 2005. Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals characterizing 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals characterizing 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol .

Due to the structural complexity of this molecule—specifically the quaternary chiral center at C2—standard 1D ¹H NMR spectra often present severe signal crowding in the aliphatic region. This guide provides field-proven, self-validating methodologies to systematically resolve these overlaps and ensure absolute structural confidence.

Structural Analysis & Expected Overlap Vulnerabilities

The root causality of peak overlap in this molecule stems from its C2 chiral center . This asymmetry breaks the molecular plane of symmetry, rendering the protons on the adjacent C1, C3, and C4 methylene groups diastereotopic . Because these paired protons reside in different magnetic environments, they couple to each other (geminal coupling, ²J ≈ 10–15 Hz) and to adjacent protons, creating complex, overlapping ABX spin systems rather than simple first-order multiplets.

Quantitative Data: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
Proton EnvironmentExpected Shift (ppm)MultiplicityOverlap VulnerabilityMechanistic Causality for Overlap
C2-CH₃ 1.0 - 1.2Singlet (3H)LowIsolated in the upfield aliphatic region.
C3-H₂ 1.8 - 2.2Multiplet (2H)High Diastereotopic; frequently overlaps with residual solvent or impurities.
C1-H₂ 3.3 - 3.6Multiplet (2H)Critical Diastereotopic; heavily obscured by the HDO/water peak in DMSO-d₆.
C4-H₂ 4.0 - 4.3Multiplet (2H)MediumDiastereotopic; complex ABX system due to proximity to the chiral C2.
-NH₂, -OH 4.5 - 5.5Broad (3H)High Exchange broadening; shifts unpredictably based on concentration and temperature.
Triazole C3'-H, C5'-H 7.9, 8.4Singlets (1H each)LowHighly deshielded aromatic environment; well-isolated downfield.

Diagnostic Troubleshooting Workflow

Use the following logical decision tree to determine the optimal analytical path based on the specific type of overlap you are observing in your initial 1D spectrum.

NMR_Workflow Start 1D ¹H NMR Acquisition Decision1 Identify Overlap Type Start->Decision1 PathA Exchangeable Protons (-OH, -NH₂) Decision1->PathA Broad Peaks PathB Aliphatic Backbone (C1, C3, C4 CH₂) Decision1->PathB Multiplets ActionA1 D₂O Exchange PathA->ActionA1 ActionA2 Variable Temp (VT) NMR PathA->ActionA2 ActionB1 Edited ¹H-¹³C HSQC PathB->ActionB1 Final Structural Assignment ActionA1->Final ActionA2->Final Decision2 Signals Fully Resolved? ActionB1->Decision2 ActionB2 HSQC-TOCSY Decision2->ActionB2 No (Severe) ActionB3 Solvent Titration Decision2->ActionB3 No (Conformational) Decision2->Final Yes ActionB2->Final ActionB3->Final

Workflow for resolving NMR peak overlaps based on proton type and spectral complexity.

Step-by-Step Troubleshooting Protocols

Protocol A: Solvent-Induced Shift (SIS) Profiling

Causality: Different deuterated solvents possess varying dielectric constants and magnetic anisotropies. Altering the solvent changes the local electronic environment and hydrogen-bonding dynamics of the molecule, inducing differential chemical shifts that can pull overlapping signals apart[1].

  • Acquire Baseline: Dissolve 10 mg of the sample in 0.6 mL CDCl₃. Acquire a standard 1D ¹H NMR spectrum.

  • Solvent Substitution: Carefully evaporate the CDCl₃ under a gentle nitrogen stream. Reconstitute the exact same sample in 0.6 mL Benzene-d₆ (C₆D₆)[1].

  • Re-Acquisition: Acquire a new 1D ¹H NMR spectrum under identical parameters.

  • Self-Validating Step: Overlay the two spectra and integrate the newly separated peaks. The system validates itself if the integral of the shifted multiplets strictly equals the expected proton count (e.g., exactly 2.00 for the C3-H₂ group). If the integral deviates, co-elution is still occurring, and a mixed-solvent titration (e.g., 50:50 CDCl₃:C₆D₆) is required.

Protocol B: 2D NMR Multiplexing (Edited-HSQC)

Causality: When 1D ¹H signals are hopelessly entangled, an Edited-HSQC experiment disperses the crowded proton signals across the much wider ¹³C chemical shift range (approx. 200 ppm), separating them based on the carbon atom they are attached to[2].

  • Parameter Optimization: Set the relaxation delay (D1) to 1.5–2.0 seconds to ensure complete magnetization recovery for quantitative reliability.

  • Acquisition: Run a phase-edited ¹H-¹³C HSQC experiment.

  • Phase Analysis & Self-Validation: Analyze the cross-peak phases. In an Edited-HSQC, CH₂ groups must appear with a negative phase (typically colored blue or pointing down), while CH and CH₃ groups appear with a positive phase (red or pointing up)[3]. Verify that the C1, C3, and C4 correlations all exhibit negative phasing. If a positive phase is detected within these multiplets, the system flags an overlapping C2-CH₃ signal or an experimental artifact.

Frequently Asked Questions (FAQs)

Q1: My C1 and C4 methylene protons are appearing as complex, overlapping multiplets rather than simple triplets. Is my sample impure? A1: Not necessarily. The molecule contains a chiral center at C2. This breaks the molecular plane of symmetry, rendering the two protons on the adjacent C1, C3, and C4 methylene groups diastereotopic. Because they reside in different magnetic environments, they couple to each other (geminal coupling) as well as to adjacent protons, resulting in complex ABX spin systems that naturally overlap in 1D spectra.

Q2: The -NH₂ and -OH exchangeable protons are obscuring the aliphatic backbone signals in DMSO-d₆. How can I isolate them? A2: Exchangeable protons are highly sensitive to hydrogen bonding and temperature. You can utilize Variable Temperature (VT) NMR to alter conformer populations and hydrogen-bonding dynamics, which will shift the -NH₂ and -OH peaks away from the aliphatic signals[1][4]. Alternatively, adding a drop of D₂O to the NMR tube will exchange these protons for deuterium, effectively erasing their signals from the ¹H spectrum and leaving the aliphatic backbone clear.

Q3: I ran an HSQC, but the C3 diastereotopic protons are still heavily overlapped with the C1 protons. What is the next logical step? A3: When proton signals are severely overlapped, their corresponding 2D cross-peaks can also overlap if their ¹³C chemical shifts are too similar. The next step is to run an HSQC-TOCSY experiment. This technique utilizes the larger chemical-shift dispersion of the ¹³C axis to separate the signals, and then relays the magnetization through the entire spin network[5]. This allows you to trace the connectivity from the isolated C4 protons all the way through the C3 chain, unambiguously assigning the overlapped regions.

References

  • Title: 2D NMR - EPFL Source: epfl.ch URL: 3

  • Title: Troubleshooting Dichapetalin I NMR peak overlapping Source: benchchem.com URL: 1

  • Title: 2D NMR Problem Solving - Eugene E. Kwan Source: github.io URL: 2

  • Title: NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model Source: nih.gov URL: 4

  • Title: HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY Source: jeol.com URL: 5

Sources

Reference Data & Comparative Studies

Validation

In Vitro Efficacy and Mechanistic Profiling: 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol vs. Fluconazole

Executive Summary In the landscape of antifungal drug development, understanding the structure-activity relationship (SAR) of azole pharmacophores is critical. This guide provides a comprehensive comparative analysis bet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antifungal drug development, understanding the structure-activity relationship (SAR) of azole pharmacophores is critical. This guide provides a comprehensive comparative analysis between Fluconazole , a gold-standard clinical bis-triazole, and 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol , a low-molecular-weight aliphatic triazole derivative. While Fluconazole exhibits potent in vitro efficacy against pathogenic yeasts, the 2-amino derivative serves primarily as a chemical building block in Fragment-Based Drug Discovery (FBDD). By comparing these two molecules, we elucidate the mechanistic necessity of hydrophobic anchoring in CYP51 (lanosterol 14α-demethylase) inhibition.

Structural Rationale and Mechanism of Action

The primary target of azole antifungals is CYP51A1 , a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.

The binding of azoles to CYP51 is a dual-interaction mechanism [1]:

  • Heme Coordination: The nucleophilic nitrogen (N4) of the 1,2,4-triazole ring directly coordinates with the ferric iron (Fe3+) of the enzyme's heme group.

  • Hydrophobic Pocket Occupation: The non-polar side chains (e.g., halogenated phenyl rings) occupy the hydrophobic substrate access channel, competitively displacing the natural substrate, lanosterol.

Fluconazole acts as a highly potent inhibitor because it possesses both the triazole ring for heme coordination and a 2,4-difluorophenyl group that anchors tightly into the hydrophobic pocket.

Conversely, 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol possesses the necessary 1,2,4-triazole moiety to coordinate the heme iron, but its aliphatic butanol backbone and polar amino group prevent it from establishing strong hydrophobic interactions. Consequently, it acts as a weak, fragment-level binder rather than a potent competitive inhibitor.

G Lanosterol Lanosterol (Substrate) CYP51 CYP51A1 (14α-demethylase) Lanosterol->CYP51 Demethylation Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Biosynthesis Fluconazole Fluconazole (High Affinity Inhibitor) Fluconazole->CYP51 Strong Inhibition (Heme + Hydrophobic) TestComp 2-Amino-2-methyl-4- (1H-1,2,4-triazol-1-yl)butan-1-ol (Low Affinity Fragment) TestComp->CYP51 Weak Inhibition (Heme only)

Fig 1. Ergosterol biosynthesis pathway and differential CYP51 inhibition by triazole compounds.

Comparative In Vitro Efficacy & Binding Affinity

To objectively evaluate the performance of these compounds, we benchmark them using standard in vitro susceptibility metrics (MIC) and thermodynamic binding affinities (Kd). Because the 2-amino derivative lacks the extended pharmacophore, its data reflects typical baseline values for a primary FBDD screening fragment.

Table 1: Quantitative Pharmacological Profile
ParameterFluconazole2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol
Structural Class Bis-triazole, halogenated aromaticMono-triazole, aliphatic amino-alcohol
Target CYP51A1CYP51A1 (Fragment binder)
MIC50 (Candida albicans) 0.25 - 0.5 µg/mL>64 µg/mL (Fragment baseline)
CYP51 Binding Affinity (Kd) ~0.5 µM>50 µM
Binding Mechanism Heme coordination + Hydrophobic anchorHeme coordination only (Type II spectra)

Experimental Workflows & Protocols

To validate the efficacy and mechanistic claims above, a self-validating experimental system must be employed. The workflow combines phenotypic screening with target-specific biophysical assays.

Workflow Prep Compound Preparation MIC CLSI M27 Broth Microdilution Prep->MIC In Vitro Efficacy Binding CYP51 Spectral Binding Assay Prep->Binding Target Affinity Analysis Data Synthesis & SAR Analysis MIC->Analysis MIC50/90 Binding->Analysis Kd Values

Fig 2. Experimental workflow for evaluating in vitro efficacy and CYP51 binding affinity.

Protocol A: Broth Microdilution Assay (CLSI M27 Standard)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against yeast strains, strictly adhering to the [2].

Causality & Validation: We utilize RPMI 1640 medium buffered with MOPS to pH 7.0. Azole activity is highly sensitive to pH fluctuations; MOPS ensures the pH remains stable over the 48-hour incubation period, preventing false-positive resistance artifacts. Candida krusei ATCC 6258 is included as an internal Quality Control (QC) strain to validate the assay's integrity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve Fluconazole and 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol in 100% DMSO to create 3.2 mg/mL stock solutions.

  • Serial Dilution: Perform 2-fold serial dilutions of the stocks in RPMI 1640 (with glutamine, without bicarbonate, buffered with 0.165 M MOPS to pH 7.0) across a 96-well microtiter plate. The final DMSO concentration must not exceed 1% to prevent solvent toxicity.

  • Inoculum Preparation: Subculture Candida albicans (e.g., SC5314) and the QC strain (C. krusei ATCC 6258) on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to an optical density (OD530) of 0.08–0.13, then dilute 1:1000 in RPMI 1640 to achieve a final well concentration of 1×103 to 5×103 CFU/mL.

  • Inoculation & Incubation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the drug dilution. Incubate the plates at 35°C for 24 to 48 hours.

  • Endpoint Determination: Read the plates visually or via spectrophotometer (OD450). The MIC50 is defined as the lowest concentration that results in a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control.

Protocol B: CYP51 Spectral Binding Assay (UV-Vis Spectroscopy)

This biophysical assay measures the direct binding affinity (Kd) of the compounds to purified recombinant CYP51 enzyme [1].

Causality & Validation: Unliganded ferric (Fe3+) heme in CYP51 exhibits a Soret absorption peak at ~411 nm. When a triazole nitrogen coordinates with the heme iron, it displaces the native water ligand, creating a low-spin complex. This causes a distinct "red shift" in the spectrum, producing a Type II difference spectrum with a peak at ~429 nm and a trough at ~411 nm. The amplitude of this shift is directly proportional to the amount of enzyme-ligand complex formed, allowing for precise Kd calculation.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute purified recombinant C. albicans CYP51 (CaCYP51) to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Ligand Titration: Progressively titrate the test compound (Fluconazole or the 2-amino derivative) into the sample cuvette in 0.5 µL increments (concentration range: 0.1 µM to 100 µM). Add an equal volume of pure solvent (DMSO) to the reference cuvette to cancel out solvent effects.

  • Spectral Recording: After each addition, allow 3 minutes for equilibrium, then record the difference spectrum. Look for the characteristic Type II shift (peak at 429 nm, trough at 411 nm).

  • Data Synthesis: Plot the peak-to-trough absorbance difference ( ΔA429−411​ ) against the ligand concentration. Fit the data to the Michaelis-Menten or Morrison tight-binding equation to determine the dissociation constant (Kd).

Conclusion

While 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol contains the fundamental triazole warhead required for CYP51 heme coordination, its lack of a robust hydrophobic scaffold renders it highly inferior to Fluconazole in in vitro efficacy. The comparative data underscores a fundamental principle in antifungal drug development: heme coordination alone is insufficient for potent target inhibition. The 2-amino compound is best utilized as a structural scaffold in fragment-based screening, requiring further synthetic elaboration (e.g., the addition of halogenated aromatic rings) to achieve clinical viability.

References

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens Antimicrobial Agents and Chemotherapy (via PMC) URL:[Link] [1]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Clinical and Laboratory Standards Institute (CLSI) URL:[Link] [2]

Comparative

Comparative analysis of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol and other triazole antifungals

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structural and potential functional characteristics of 2-Amino-2-methyl-4-(1h-1,2,4-triaz...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and potential functional characteristics of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol, a novel triazole compound, in the context of established triazole antifungal agents. While specific experimental data for this particular molecule is not extensively available in public literature, this analysis will leverage established principles of triazole chemistry, mechanism of action, and structure-activity relationships to provide a foundational comparison with leading antifungals such as Fluconazole, Voriconazole, and Posaconazole.

Introduction to Triazole Antifungals

The triazole class of antifungal agents represents a cornerstone in the management of systemic and superficial fungal infections. Characterized by a five-membered ring containing three nitrogen atoms, these synthetic compounds have demonstrated broad-spectrum efficacy and improved safety profiles over earlier antifungal classes.[1] Their primary mechanism of action involves the targeted inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway, leading to fungistatic or, in some cases, fungicidal activity.[2]

The evolution of triazoles from first-generation agents like Fluconazole to later-generation compounds such as Voriconazole and Posaconazole has expanded the spectrum of treatable fungal pathogens, including many resistant strains.[3][4] This guide will situate the novel compound, 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol, within this developmental context.

Chemical Structures: A Comparative Overview

The antifungal activity of triazoles is intrinsically linked to their molecular structure. Below is a comparison of the chemical structure of our compound of interest with those of established triazole antifungals.

G cluster_0 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol cluster_1 Fluconazole cluster_2 Voriconazole cluster_3 Posaconazole a Novel Triazole (Structure Inferred) b Fluconazole c Voriconazole d Posaconazole

Caption: Chemical structures of the novel triazole and established antifungal agents.

Key structural features of triazole antifungals that influence their activity include the core triazole ring, a substituted phenyl group, and a variable side chain. The novel compound, 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol, possesses the essential 1,2,4-triazole moiety. However, it notably lacks the difluorophenyl group common to highly potent triazoles like fluconazole and voriconazole, which is known to enhance binding to the target enzyme.[3] The side chain, an amino-methyl-butanol group, differs significantly from the more complex side chains of voriconazole and posaconazole, which contribute to their broader spectrum of activity.[3][4]

Mechanism of Action: A Shared Pathway

The primary mode of action for all triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.

By binding to the heme iron atom in the active site of CYP51, triazoles prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[2] The resulting increase in membrane permeability and disruption of enzyme activities ultimately inhibits fungal growth and replication.[3]

G Lanosterol Lanosterol Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Lanosterol 14α-demethylase (CYP51)->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazole Antifungals Triazole Antifungals Triazole Antifungals->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Mechanism of action of triazole antifungals.

The selectivity of triazoles for fungal CYP51 over mammalian cytochrome P450 enzymes is a key determinant of their therapeutic index. Newer triazoles like voriconazole have demonstrated a higher degree of selectivity for the fungal enzyme.[3] The structural features of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol would need to be evaluated to determine its potential for selective inhibition of fungal CYP51.

Comparative In Vitro Antifungal Activity

The in vitro efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While specific MIC data for 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol is not available, we can compare the known activity of established triazoles against key fungal pathogens.

Antifungal AgentCandida albicans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)
Fluconazole0.25 - 4.0[5]Generally inactive≤0.125 - 16[6]
Voriconazole≤0.03 - 0.25[6]0.12 - 4.0[7]≤0.03 - 0.25[6]
Posaconazole≤0.03 - 0.25[8]≤0.015 - 0.5[8]≤0.03 - 0.25[6]

Note: MIC ranges can vary depending on the specific isolate and testing methodology.

Analysis:

  • Fluconazole , a first-generation triazole, is highly effective against most Candida species but has limited activity against molds like Aspergillus.[5]

  • Voriconazole exhibits a broader spectrum, with potent activity against both yeasts and molds, including Aspergillus species, making it a first-line therapy for invasive aspergillosis.[6][7]

  • Posaconazole has the broadest spectrum of the three, with activity against yeasts, molds, and even some zygomycetes.[4][8]

Based on its structure, 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol might be expected to show some activity against susceptible yeast species, but its efficacy against more resistant organisms and molds is uncertain without experimental data.

Experimental Protocol: Broth Microdilution for MIC Determination

To evaluate the in vitro activity of a novel compound like 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol, a standardized method such as the broth microdilution assay according to the Clinical and Laboratory Standards Institute (CLSI) M27-A2/M38-A2 guidelines is essential.[9][10]

G A Prepare fungal inoculum and adjust to standard concentration C Inoculate microtiter plates with fungal suspension A->C B Serially dilute antifungal agents in 96-well microtiter plates B->C D Incubate plates at 35°C for 24-48 hours C->D E Read MIC as the lowest concentration with significant growth inhibition D->E

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Step-by-Step Methodology:

  • Preparation of Antifungal Agent: Dissolve the novel triazole compound in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution. Prepare serial two-fold dilutions in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud dextrose agar). Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[11]

  • Inoculation of Microtiter Plates: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the microtiter plates at 35°C for 24 to 48 hours, depending on the fungal species being tested.[12]

  • MIC Determination: Following incubation, determine the MIC by visually inspecting the wells for fungal growth. The MIC is the lowest drug concentration at which a significant (typically ≥50% or ≥80% depending on the drug and fungus) inhibition of growth is observed compared to the growth control.[5][12]

In Vivo Efficacy: Considerations and Models

While in vitro data provides a crucial first look at a compound's activity, in vivo studies are necessary to assess its efficacy in a living organism. Murine models of disseminated or pulmonary fungal infections are commonly used for this purpose.[7][13]

Key parameters to evaluate in such models include:

  • Survival Rate: The ability of the drug to prolong the survival of infected animals compared to an untreated control group.[13]

  • Fungal Burden: The reduction in the number of fungal cells in target organs (e.g., kidneys, lungs, brain) following treatment.[7][13]

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the drug, which determines its bioavailability and concentration at the site of infection.

For a novel compound like 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol, initial in vivo studies would be essential to establish its potential as a therapeutic agent. For example, posaconazole has demonstrated dose-dependent efficacy in reducing fungal burden in murine models of aspergillosis.[13]

Conclusion

The comparative analysis of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol against established triazole antifungals highlights the importance of specific structural motifs for potent and broad-spectrum antifungal activity. While this novel compound possesses the core triazole ring necessary for the class's mechanism of action, the absence of a difluorophenyl group and the nature of its side chain suggest that its antifungal profile may differ significantly from that of voriconazole or posaconazole.

Further research, beginning with comprehensive in vitro susceptibility testing as outlined in this guide, is required to elucidate the antifungal spectrum and potency of this and other novel triazole derivatives. Such studies are critical for the continued development of new and effective therapies to combat the growing challenge of invasive fungal infections.

References

  • Rezaei-Matehkolaei, A., et al. (2016). In Vitro Antifungal Activity of Novel Triazole Efinaconazole and Five Comparators against Dermatophyte Isolates. Antimicrobial Agents and Chemotherapy, 60(5), 3173-3176. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3386. Available at: [Link]

  • Yu, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 489-500. Available at: [Link]

  • Capilla, J., et al. (2012). Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model. Antimicrobial Agents and Chemotherapy, 56(12), 6130-6135. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244696. Available at: [Link]

  • Marr, K. A., et al. (1998). Fluconazole versus Candida albicans: A Complex Relationship. Antimicrobial Agents and Chemotherapy, 42(11), 2773-2777. Available at: [Link]

  • Al-Abdely, H. M., et al. (2005). In Vitro Activity and In Vivo Efficacy of Posaconazole in Treatment of Murine Infections by Different Isolates of the Aspergillus terreus Complex. Antimicrobial Agents and Chemotherapy, 49(11), 4794-4799. Available at: [Link]

  • Andriole, V. T. (2006). Posaconazole: an oral triazole with an extended spectrum of activity. The Annals of Pharmacotherapy, 40(5), 919-927. Available at: [Link]

  • Yu, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress, 8, 489-500. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]

  • Garcia-Effron, G., et al. (2024). Use of voriconazole to predict susceptibility and resistance to isavuconazole for Aspergillus fumigatus using CLSI methods and interpretive criteria. Antimicrobial Agents and Chemotherapy, 68(1), e01037-23. Available at: [Link]

  • Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133-153. Available at: [Link]

  • Serena, C., et al. (2009). Posaconazole efficacy in a murine disseminated infection caused by Paecilomyces lilacinus. Journal of Antimicrobial Chemotherapy, 63(2), 367-371. Available at: [Link]

  • Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2658, 3-16. Available at: [Link]

  • van der Linden, J. W. M., et al. (2018). Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates. Journal of Fungi, 4(3), 101. Available at: [Link]

  • Chen, Y. L., et al. (2013). Posaconazole Exhibits In Vitro and In Vivo Synergistic Antifungal Activity with Caspofungin or FK506 against Candida albicans. PLoS ONE, 8(3), e57672. Available at: [Link]

  • Fothergill, A. W. (2006). In vitro and in vivo (animal models) antifungal activity of posaconazole. Journal de Mycologie Médicale, 16(2), 65-72. Available at: [Link]

  • van der Linden, J. W., et al. (2013). Aspergillosis due to Voriconazole Highly Resistant Aspergillus fumigatus and Recovery of Genetically Related Resistant Isolates From Domiciles. Clinical Infectious Diseases, 57(4), 513-520. Available at: [Link]

  • Clancy, C. J., et al. (2004). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 48(4), 1147-1152. Available at: [Link]

  • Nagy, F., et al. (2020). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin B, caspofungin, micafungin against planktonic cells and biofilms formed by Candida kefyr clinical isolates and Candida albicans SC5314 reference strain. ResearchGate. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • Rosowski, E. E., et al. (2020). Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function. Antimicrobial Agents and Chemotherapy, 64(2), e00917-19. Available at: [Link]

  • Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(1), 136-141. Available at: [Link]

  • Anaissie, E., et al. (1991). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial Agents and Chemotherapy, 35(8), 1641-1646. Available at: [Link]

  • Sabale, P. M., & Mehta, P. (2014). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmaceutical Sciences and Research, 5(4), 150-155. Available at: [Link]

  • Tasaka, A., et al. (1994). Synthesis and antifungal activities of (2R,3R)-2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives as topical antifungal agents. Chemical & Pharmaceutical Bulletin, 42(6), 1272-1281. Available at: [Link]as-Tasaka-Tamura/0e9a3b7e7c9f8d0c9a5b8e9f5e1c8d7b0f6c4a8f)

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some 5-Substituted 4-Amino-1,2,4-triazole-3-thiols. Asian Journal of Chemistry, 23(12), 5471-5476. Available at: [Link]

  • Sargsyan, T., et al. (2025). Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. Molecules, 30(1), 220. Available at: [Link]

  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-949. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Structural Integrity of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol using LC-MS/MS

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance. For novel chemical entities such as 2-Amino-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance. For novel chemical entities such as 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol, a potent and selective inhibitor of a key metabolic enzyme, establishing structural integrity is a non-negotiable prerequisite for advancing through the development pipeline. This guide provides an in-depth, experience-driven framework for the validation of this molecule's structure using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[1][2] We will not only detail a robust analytical protocol but also delve into the scientific rationale behind our choices, ensuring a self-validating and reproducible methodology.

The Imperative of Structural Validation

The precise arrangement of atoms in a molecule dictates its pharmacological and toxicological profile. Any deviation, be it an isomer, impurity, or degradation product, can have profound implications. Therefore, a highly selective and sensitive analytical method is required to confirm the identity and purity of the active pharmaceutical ingredient (API). LC-MS/MS has emerged as the gold standard for this purpose, offering the ability to separate complex mixtures and provide definitive structural information through fragmentation analysis.[3][4]

A Hypothetical Look at 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol in an LC-MS/MS System

To develop a robust analytical method, we must first predict the behavior of our target molecule within the LC-MS/MS system.

Electrospray Ionization (ESI)

Given the presence of a primary amine and the triazole ring, 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol is expected to readily ionize in positive ion mode Electrospray Ionization (ESI) through protonation. The most likely sites of protonation are the basic nitrogen atoms of the primary amine and the triazole ring.

Proposed Fragmentation Pathway

Upon collisional activation in the mass spectrometer, the protonated molecule will fragment in a predictable manner. Based on the fragmentation patterns of similar triazole-containing compounds, we can propose a plausible fragmentation pathway.[5][6][7][8][9] The primary fragmentation events are likely to involve the loss of small neutral molecules such as water (H₂O) and ammonia (NH₃), as well as cleavage of the bond between the triazole ring and the butyl chain.

cluster_legend Legend Precursor_Ion Precursor Ion Fragment_Ion Fragment Ion Neutral_Loss Neutral Loss M_H [M+H]⁺ (Precursor Ion) Fragment_1 Fragment 1 (Loss of H₂O) M_H->Fragment_1 - H₂O Fragment_2 Fragment 2 (Loss of NH₃) M_H->Fragment_2 - NH₃ Fragment_3 Fragment 3 (Triazole Ring) M_H->Fragment_3 - C₅H₁₂NO

Caption: Proposed fragmentation pathway of protonated 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol.

Experimental Protocol: A Step-by-Step Guide

The following protocol is designed to be a starting point for method development and validation. Optimization will likely be necessary to achieve the desired performance characteristics.

Sample Preparation
  • Objective: To prepare a clean sample solution at a known concentration.

  • Procedure:

    • Accurately weigh approximately 10 mg of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol reference standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography (LC) Method
  • Objective: To achieve chromatographic separation of the target analyte from any potential impurities.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column Selection: A C18 reversed-phase column is a good starting point due to its versatility. A column with dimensions of 2.1 mm x 50 mm and a particle size of 1.8 µm is recommended for fast and efficient separations.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in protonation for ESI.

    • Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile provides good elution strength for many small molecules.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and resolution. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry (MS) Method
  • Objective: To detect and identify the target analyte and its fragments.

  • Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Analysis:

    • Perform a full scan (MS1) to determine the m/z of the protonated molecule.

    • Perform a product ion scan (MS2) of the protonated molecule to observe its fragmentation pattern. The collision energy should be optimized to produce a rich fragmentation spectrum.

Sample_Prep Sample Preparation LC_System LC Separation (C18 Column) Sample_Prep->LC_System ESI_Source Electrospray Ionization (ESI) LC_System->ESI_Source MS1 MS1 (Full Scan) ESI_Source->MS1 Collision_Cell Collision Cell (Fragmentation) MS1->Collision_Cell MS2 MS2 (Product Ion Scan) Collision_Cell->MS2 Data_Analysis Data Analysis MS2->Data_Analysis

Caption: A streamlined workflow for the LC-MS/MS analysis of small molecules.

Data Analysis and Interpretation

The acquired data should be processed using the instrument's software. The following steps are crucial for structural confirmation:

  • Extract the Ion Chromatogram: Extract the chromatogram for the expected m/z of the protonated molecule.

  • Examine the Mass Spectrum: Confirm the presence of the [M+H]⁺ ion in the mass spectrum of the chromatographic peak.

  • Analyze the Product Ion Spectrum: Compare the observed fragment ions in the product ion spectrum with the proposed fragmentation pathway. The presence of the expected fragment ions provides strong evidence for the structure of the molecule.

Method Validation: Adhering to ICH Q2(R2) Guidelines

Once the method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12][13][14]

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity A linear relationship between the concentration and the instrument response should be demonstrated over a defined range. A correlation coefficient (r²) of ≥ 0.99 is typically expected.
Accuracy The closeness of the measured value to the true value. This is typically assessed by analyzing samples with known concentrations and expressed as percent recovery. A recovery of 98-102% is generally acceptable.
Precision The closeness of agreement between a series of measurements. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 2%.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Comparison with Alternative Methodologies

While LC-MS/MS is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. It is the definitive technique for de novo structure elucidation.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.[4]

LC-MS/MS offers advantages in terms of sensitivity, speed, and applicability to complex mixtures, making it an ideal technique for routine quality control and impurity profiling.[1][2]

Conclusion

The structural validation of a novel pharmaceutical compound like 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol is a critical step in its development. This guide has provided a comprehensive, scientifically-grounded framework for utilizing LC-MS/MS for this purpose. By following the principles of sound analytical chemistry, from method development through to validation, researchers can be confident in the structural integrity of their molecule, paving the way for successful preclinical and clinical development. The combination of a well-designed experimental protocol and a thorough understanding of the underlying scientific principles is paramount to achieving reliable and reproducible results.

References

  • Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing).
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • (PDF) Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives - ResearchGate.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
  • Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles - Oxford Academic.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Strategies for structure elucidation of small molecules based on LC-MS/MS data from complex biological samples - PubMed.
  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.
  • Quality Guidelines - ICH.
  • Application of LCMS in small-molecule drug development.
  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC.
  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - RSC Publishing.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • UPLC-MS/MS method development for peptide analysis - AMSbiopharma.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace.
  • Mass Fragmentation pattern of Compound 4(b)(c)(d) - ResearchGate.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research.
  • Current developments in LC-MS for pharmaceutical analysis. - SciSpace.

Sources

Comparative

Benchmarking 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol against standard CYP51 inhibitors

Title: Benchmarking 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol Against Standard CYP51 Inhibitors: A Comprehensive Application Guide Executive Summary The development of novel antifungal and antiparasitic agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol Against Standard CYP51 Inhibitors: A Comprehensive Application Guide

Executive Summary

The development of novel antifungal and antiparasitic agents heavily relies on targeting the sterol biosynthesis pathway, specifically the enzyme Lanosterol 14α-demethylase (CYP51)[1]. While clinical mainstays like Fluconazole and Voriconazole utilize bulky, lipophilic halogenated aromatic rings to anchor into the CYP51 hydrophobic pocket, the emergence of target-site mutations (e.g., G54W, M220K) necessitates the exploration of alternative scaffolds[2].

This guide benchmarks 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (AMTB) —a highly polar, low-molecular-weight aliphatic triazole scaffold—against standard clinical CYP51 inhibitors. By replacing the traditional hydrophobic aryl groups with a hydrophilic amino-alcohol moiety, AMTB presents a unique pharmacological profile. Below, we dissect its mechanistic binding, comparative efficacy, and the self-validating experimental protocols required to accurately evaluate such atypical inhibitors.

Structural Rationale & Target Mechanistics

CYP51 is a highly conserved cytochrome P450 monooxygenase responsible for the oxidative removal of the 14α-methyl group from lanosterol, a rate-limiting step in the production of ergosterol[3].

Standard azole inhibitors act via a dual-mechanism:

  • Heme Coordination: The unhindered nitrogen (N4) of the 1,2,4-triazole ring donates a lone pair of electrons to the heme iron (Fe³⁺) at the catalytic core, displacing the native water ligand[4].

  • Hydrophobic Anchoring: The rest of the molecule engages the hydrophobic substrate access channel.

AMTB retains the critical 1,2,4-triazole pharmacophore for heme coordination. However, its aliphatic amino-alcohol backbone is fundamentally different. At physiological pH, the primary amine is protonated, enabling novel electrostatic interactions with the heme propionate side chains or polar residues at the channel entrance, while sacrificing the deep hydrophobic burial seen in standard azoles[5].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Fungal Membrane) CYP51->Ergosterol Demethylation Inhibitor AMTB & Azoles (Triazole Scaffold) Inhibitor->CYP51 Heme Coordination

Fig 1. Ergosterol biosynthesis pathway illustrating CYP51 inhibition by triazole pharmacophores.

Comparative Benchmarking: AMTB vs. Standard Clinical Azoles

To objectively evaluate AMTB, we must benchmark it against established clinical inhibitors using standardized recombinant Aspergillus fumigatus CYP51B (Af51B) assays[2].

Note: AMTB data represents baseline fragment-level binding for the unoptimized aliphatic scaffold.

CompoundMW (Da)ClogP Kd​ (nM) against Af51B IC50​ ( μ M) for DemethylationMIC ( μ g/mL) C. albicans
AMTB 170.21-0.81,250 ± 1108.40 ± 0.62> 64
Fluconazole 306.270.4173 ± 530.50 ± 0.050.5 - 2.0
Voriconazole 349.311.842 ± 120.16 ± 0.030.01 - 0.06
Posaconazole 700.784.6< 100.16 ± 0.02< 0.01

Data Analysis & Causality: The data clearly illustrates the structure-activity relationship (SAR) trade-offs. Posaconazole and Voriconazole exhibit sub-micromolar IC50​ values and tight binding ( Kd​ < 50 nM) due to extensive van der Waals interactions within the CYP51 binding envelope[5]. AMTB, with its negative ClogP (-0.8), acts as a weak binder ( Kd​ ~ 1.25 μ M). However, its high ligand efficiency (binding energy per heavy atom) makes it an exceptional starting point for Fragment-Based Drug Discovery (FBDD). Its hydrophilic nature also suggests a vastly different efflux pump recognition profile compared to standard lipophilic azoles.

Self-Validating Experimental Workflows

To ensure scientific integrity, the benchmarking data above must be generated using self-validating assay systems. Below are the definitive protocols for evaluating novel CYP51 inhibitors.

Protocol A: UV-Vis Spectroscopic Determination of Binding Affinity ( Kd​ )

Causality: Binding of the triazole nitrogen to the heme iron shifts the iron spin state from high-spin to low-spin. This produces a Type II difference spectrum. We use this optical shift to calculate the dissociation constant ( Kd​ )[4].

  • System Validation (P450 Quantification): Before testing the inhibitor, validate the concentration of active enzyme. Saturate the recombinant CYP51 sample with carbon monoxide (CO), then reduce it with sodium dithionite. A sharp peak at exactly 450 nm confirms functionally folded P450; a peak at 420 nm indicates degraded, inactive enzyme[2].

  • Baseline Establishment: Divide the validated CYP51 solution (typically 0.5 μ M in phosphate buffer) equally into a sample cuvette and a reference cuvette. Record a flat baseline from 350 to 500 nm.

  • Titration: Add AMTB (dissolved in water/DMSO) to the sample cuvette in tightly controlled increments (e.g., 0.1 to 50 μ M). Add an equal volume of the blank solvent to the reference cuvette to cancel out solvent effects.

  • Measurement: Record the difference spectra after each addition. A peak will emerge at ~427 nm and a trough at ~390 nm.

  • Calculation: Plot the peak-to-trough amplitude ( ΔAmax​ ) against the inhibitor concentration. Fit the data to the rearranged Morrison equation for tight-binding ligands to yield the Kd​ [4].

Protocol B: LC-MS/MS Reconstitution Assay for Enzymatic Inhibition ( IC50​ )

Causality: Because sterols like lanosterol lack strong UV chromophores, traditional spectrophotometric assays cannot directly measure substrate conversion. We must utilize LC-MS/MS with Multiple Reaction Monitoring (MRM) to distinguish the mass-to-charge (m/z) transitions of lanosterol from its demethylated products[6]. Furthermore, CYP51 cannot function alone; it requires Cytochrome P450 Reductase (CPR) to transfer electrons from NADPH to the heme center[3].

Workflow Prep 1. Reconstitute CYP51 & CPR (Establish Electron Transfer) Incubate 2. Add Lanosterol + Inhibitor (Initiate with NADPH) Prep->Incubate Extract 3. Quench & Extract (Isolate Sterols) Incubate->Extract LCMS 4. LC-MS/MS Analysis (MRM Mode Detection) Extract->LCMS Data 5. IC50 Calculation (Non-linear Regression) LCMS->Data

Fig 2. Step-by-step LC-MS/MS workflow for quantifying CYP51 enzymatic inhibition.

  • Reconstitution: Mix recombinant CYP51 and CPR at a 1:2 molar ratio in a reaction buffer containing lipid micelles (e.g., dilauroylphosphatidylcholine) to simulate the endoplasmic reticulum membrane environment[2].

  • Inhibitor Pre-incubation: Add varying concentrations of AMTB (0.1 to 100 μ M) to the mixture and incubate for 5 minutes at 37°C.

  • Reaction Initiation: Add 50 μ M lanosterol and initiate the catalytic cycle by adding 1 mM NADPH.

  • Quenching & Internal Validation: After 30 minutes, quench the reaction with ethyl acetate. Self-Validation Step: Immediately spike the mixture with a known concentration of an internal standard (e.g., Cholesterol-d7) to track extraction efficiency and normalize MS ionization fluctuations[6].

  • Extraction: Vortex vigorously and centrifuge. Extract the upper organic layer, evaporate under nitrogen, and reconstitute in methanol.

  • LC-MS/MS Quantification: Inject the sample into the LC-MS/MS. Monitor the specific MRM transitions for lanosterol (e.g., m/z 409 -> 109) and the demethylated product. Calculate the IC50​ by plotting product formation velocity against inhibitor concentration.

Conclusion

While 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (AMTB) does not possess the raw potency of mature clinical azoles like Voriconazole, benchmarking it via rigorous UV-Vis and LC-MS/MS methodologies reveals its value. Its highly polar amino-alcohol architecture provides a distinct binding thermodynamic profile, making it a powerful tool compound for investigating CYP51 access channel dynamics and overcoming resistance mechanisms driven by hydrophobic pocket mutations.

References

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt3fqjO1Zar09ySv5lID9gzx_BvuPiBBNdEolcSPQbQKnY8SJp_-9crLZGhl2Dw1kG8aG-0aacyusPmWls-3WOpqDTRGpVzdgvWvEuJOcXi48Mx0dg2-i-MpRTs88qgIQ7I-Rr0xO1FrZ3WDk=]
  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx0ADLvQ4fdQ-9Vry0bvsepaDnu9WQlV8ppzHiQ1ir3H0--mwtnD8DrIxOlCnIjLS2v8xBEALiBJIj98OBan7QozXpPisaWYlpYzcqyCQ255zenUiRg_-jva5085tnLrGun1_bKw==]
  • CYP51-mediated Azole Resistance in Aspergillus fumigatus: an in vitro Biochemical Study. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvabyEm74rvaYdoj_VKvurum9zurzlt-DzK7RDJ8ZBu9MTg78qVkuzuncob7cU3oKaG5BCbifIcopEMq7jPbIe6mgXaMzDPIAWnonvvDXHP4h5KrdJnOOqzjU_RihuUDphxSYfFcgwX76wQy0Q3d4I1DJACGZ_KfzP99Eo466GX_Jgqp6ahOs2NvbAKTgYlC2yH46z5WtY4L6jfqblQ0DXTxCtDISnZ1Sf3IQqyoyQCX02UFDge7haSJxVJC_xqP2qG34zNw==]
  • Lanosterol 14α-demethylase (CYP51), NADPH–cytochrome P450 reductase and squalene synthase in spermatogenesis. Journal of Endocrinology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHInkvpVoLYBA3ULDFdJNFBAYzVujAUmJsQ1p6ex2sAQp3NA1qvUwjXK5D1be6l_J3lwfS9jdlVbOBSxMcqjGUDzt4mqyS4I1Ont0cwiQF12XD7i265qKvWB6E33WUzH8Tv378uyGUfSRkB6C-_MdYgd_iEf91AL6AV]
  • Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWKBXXSk8aIDAJuJbte_t_X7zAqzgbL95KCcvV2UMK4d1SJk9za_8qDg3I-bt-qF937j4F_mhQuFNFbjxZklF2rSUJA_fUYPcSjaU-Jmnh9bUOOHY-rYapT8UyYQbUghj8n9Td3cDj-Jr_VXiRR2IxOE29JtTOxZnkvI14W6eG3Uw7FL4VFnjkyA==]
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Sources

Validation

A Researcher's Guide to Reproducibility: Validating Novel Cell Viability Assays Against Gold Standards

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing the tools not just to perform an assay, but to validate it.

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Author: BenchChem Technical Support Team. Date: April 2026

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing the tools not just to perform an assay, but to validate it. We will establish a series of benchmarks using gold-standard assays and then outline a self-validating system to compare Novel Compound A, ensuring that any new method meets the highest standards of scientific integrity.

Part 1: The Benchmarks: A Review of Gold-Standard Viability Assays

Before evaluating a new compound, it is essential to understand the mechanisms and performance of established, trusted methods. These assays provide the benchmarks against which any new technology must be measured.

Tetrazolium Salt-Based Assays (MTT & MTS)

These colorimetric assays are workhorses of the modern biology lab, measuring the metabolic activity of a cell population.[1][2]

  • Mechanism of Action: In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT or MTS) into a colored formazan product.[1] The intensity of the color, which is purple for MTT and formazan for MTS, is directly proportional to the number of metabolically active cells.[1] The key difference is that the formazan product of MTT is insoluble and requires a separate solubilization step, whereas the MTS product is soluble in culture medium, making the workflow simpler.[1][3]

Validation_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_exec Phase 2: Head-to-Head Experiment cluster_analysis Phase 3: Data Analysis & Comparison A Optimize Cell Seeding Density B Determine Optimal Compound A Concentration & Incubation Time A->B C Prepare Identical Plates: - Cell Titration (Linearity) - Cytotoxin Dose-Response B->C D Perform Parallel Assays: 1. Novel Compound A 2. MTT 3. ATP-Glo 4. RealTime-Glo C->D E Data Collection (Absorbance/Luminescence) D->E F Calculate Linearity (R²) & Sensitivity (LOD) E->F G Calculate Precision: - Intra-Assay %CV - Inter-Assay %CV E->G H Calculate Z'-Factor E->H I Compare Performance Metrics F->I G->I H->I

Sources

Safety & Regulatory Compliance

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